(-)-3-Phenylpyrrolidin-3-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-phenylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10(6-7-11-8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQYBBFSDHKQJV-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@]1(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dissecting the Scaffold: A Comparative Analysis of (-)-3-Phenylpyrrolidin-3-ol and 3-Phenylpyrrolidine
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure provides an excellent framework for exploring chemical space to achieve potent and selective biological activity.[1][2] This guide provides a detailed technical comparison between two closely related but functionally distinct pyrrolidine-based building blocks: the parent scaffold, 3-phenylpyrrolidine, and its chiral, hydroxylated derivative, (-)-3-phenylpyrrolidin-3-ol. We will dissect their structural nuances, compare their physicochemical properties, outline divergent synthetic strategies, and, most critically, analyze how these differences translate into distinct applications and considerations within drug discovery and development programs. This analysis is intended to equip researchers, chemists, and pharmacologists with the foundational knowledge to strategically select the appropriate scaffold for their specific therapeutic targets.
Core Structural and Stereochemical Distinctions
At first glance, the two molecules appear highly similar, sharing a common 3-phenylpyrrolidine core. However, the presence of a single functional group and a specific stereochemical designation in (-)-3-phenylpyrrolidin-3-ol creates a cascade of differences that profoundly impact its utility.
-
3-Phenylpyrrolidine: This molecule consists of a saturated five-membered pyrrolidine ring with a phenyl group at the C3 position. The C3 carbon is a chiral center. Unless a specific enantiomer (e.g., (S)- or (R)-3-phenylpyrrolidine) is specified, the term typically refers to the racemic mixture, a 1:1 ratio of both enantiomers. It possesses a secondary amine, which acts as a hydrogen bond acceptor.[3]
-
(-)-3-Phenylpyrrolidin-3-ol: This derivative features two critical modifications at the C3 position: a phenyl group and a hydroxyl (-OH) group. This makes the C3 carbon a tertiary alcohol and a chiral center. The (-) prefix, denoting levorotatory optical activity, explicitly defines it as a single, purified enantiomer. The addition of the hydroxyl group introduces a crucial hydrogen bond donor and a second hydrogen bond acceptor site, fundamentally altering its potential interactions with biological macromolecules.
These core differences are visualized below.
Sources
A Technical Guide to the Biological Significance of (-)-3-Phenylpyrrolidin-3-ol
Foreword: Unveiling the Potential of a Chiral Scaffold
To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers an in-depth exploration of the (-)-3-Phenylpyrrolidin-3-ol enantiomer. This seemingly simple chiral molecule represents a cornerstone in the synthesis of a diverse array of biologically active compounds. Its rigid, three-dimensional structure provides a valuable scaffold for the precise orientation of pharmacophoric elements, a critical factor in achieving target specificity and efficacy. This document moves beyond a mere recitation of facts, aiming to provide a causal understanding of why this particular enantiomer is a subject of interest and how its stereochemistry dictates its biological potential. Every piece of data and every protocol is presented with the intent of fostering a deeper, more intuitive grasp of the subject matter, empowering you to leverage this versatile building block in your own research endeavors.
The Strategic Importance of (-)-3-Phenylpyrrolidin-3-ol in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a phenyl group and a hydroxyl moiety at the C3 position creates a chiral center, giving rise to two enantiomers: (+) and (-)-3-Phenylpyrrolidin-3-ol. The spatial arrangement of these groups is paramount, as biological systems are inherently chiral. The specific interactions between a small molecule and its biological target are often highly dependent on the three-dimensional fit, much like a key in a lock. Consequently, different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[2]
The (-)-3-Phenylpyrrolidin-3-ol enantiomer, in particular, has emerged as a valuable chiral precursor in the synthesis of compounds targeting the central nervous system (CNS) and in the development of agents with anti-inflammatory and analgesic properties. Its utility lies in its ability to serve as a rigid scaffold to which various functional groups can be appended, allowing for the systematic exploration of structure-activity relationships (SAR).
Enantioselective Synthesis: Crafting the Desired Chirality
The biological importance of a single enantiomer necessitates robust and efficient methods for its stereoselective synthesis. While various approaches to pyrrolidine synthesis exist, enantioselective methods are crucial for obtaining optically pure (-)-3-Phenylpyrrolidin-3-ol.
A common strategy involves the asymmetric reduction of a prochiral precursor, such as a pyrrolidinone. This can be achieved using chiral reducing agents or catalysts. Another approach is the use of chiral pool synthesis, starting from readily available chiral molecules like amino acids.
Illustrative Synthetic Workflow:
The following diagram outlines a conceptual workflow for the enantioselective synthesis of (-)-3-Phenylpyrrolidin-3-ol, highlighting key stages of stereocontrol.
Caption: Conceptual workflow for the enantioselective synthesis of (-)-3-Phenylpyrrolidin-3-ol.
Biological Activity Profile: A Focus on Derivatives
While direct studies on the biological activity of (-)-3-Phenylpyrrolidin-3-ol are limited, a significant body of research on its derivatives underscores the pharmacological potential conferred by this chiral scaffold. The primary areas of investigation include anti-inflammatory, analgesic, and CNS-related activities.
Anti-inflammatory and Analgesic Properties
Research into chiral arylpyrrolidinols has demonstrated that stereochemistry plays a critical role in their antinociceptive and anti-inflammatory effects. A study by Collina et al. (2005) on a series of N-substituted 2-arylpyrrolidin-3-ols revealed that the biological activity is highly dependent on the absolute configuration of the chiral centers.[3]
In the formalin test, a model of tonic pain, the (2R,3S) enantiomer of the N-substituted phenylpyrrolidinol derivatives was identified as the eutomer, or the more active enantiomer.[3] This highlights the importance of the specific spatial arrangement of the phenyl and hydroxyl groups on the pyrrolidine ring for achieving the desired biological effect. The antinociceptive effect observed in the late phase of the formalin test suggests an anti-inflammatory mechanism of action.[3]
Derivatives of the broader 3-phenylpyrrolidine scaffold have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). For instance, a study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, which shares the 3-phenylpyrrolidine core, demonstrated inhibitory activity against both COX-1 and COX-2, as well as 5-LOX.[4]
Table 1: In Vitro Inhibitory Activity of a 3-Phenylpyrrolidine Derivative [4]
| Enzyme | IC50 (µg/mL) |
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
These findings suggest that the 3-phenylpyrrolidin-3-ol scaffold can serve as a template for the design of novel anti-inflammatory and analgesic agents. The chirality at the C3 position is a key determinant of this activity, and the (-)-enantiomer is a crucial starting point for the synthesis of potent and selective inhibitors.
Central Nervous System (CNS) Applications
The 3-phenylpyrrolidine scaffold is also a key feature in compounds designed to act on the central nervous system. The rigid conformation of the pyrrolidine ring allows for the precise positioning of substituents to interact with specific receptors and enzymes in the brain.
For example, derivatives of 3-phenylpyrrolidine have been investigated as anticonvulsant agents.[5] The biological activity of these compounds is strongly influenced by the stereochemistry at the chiral centers and the nature of the appended pharmacophoric groups.[6]
Furthermore, the pyrrolidine ring is a component of nootropic agents, which are substances that may improve cognitive function.[6] The development of water-soluble derivatives of the racetam family, which contains a pyrrolidin-2-one fragment, highlights the ongoing efforts to optimize the physicochemical properties of these CNS-active compounds for better therapeutic application.[6]
Experimental Protocols
To facilitate further research in this area, this section provides detailed, self-validating experimental protocols for the synthesis and biological evaluation of chiral 3-phenylpyrrolidinol derivatives.
General Procedure for the Synthesis of N-Substituted 3-Phenylpyrrolidine-3-ol Derivatives
This protocol is adapted from the general principles of pyrrolidine synthesis and modification.
-
N-Protection of (-)-3-Phenylpyrrolidin-3-ol:
-
Dissolve (-)-3-Phenylpyrrolidin-3-ol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.2 equivalents).
-
Slowly add the desired protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) (1.1 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions and dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel.
-
-
Alkylation/Acylation of the N-Protected Intermediate:
-
To a solution of the N-protected (-)-3-Phenylpyrrolidin-3-ol in a suitable solvent, add the desired electrophile (e.g., an alkyl halide or acyl chloride) in the presence of a suitable base.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the final N-substituted derivative by column chromatography.
-
In Vivo Evaluation of Antinociceptive Activity: The Formalin Test
This protocol is based on the methodology described by Collina et al. (2005) for assessing pain in animal models.[3]
-
Animal Acclimatization:
-
House male Swiss mice (20-25 g) in a controlled environment (22 ± 1 °C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
-
Drug Administration:
-
Dissolve the test compound (e.g., a derivative of (-)-3-Phenylpyrrolidin-3-ol) in a suitable vehicle (e.g., saline containing a small amount of Tween 80).
-
Administer the compound intraperitoneally (i.p.) at the desired dose (e.g., 10 mg/kg) 30 minutes before the formalin injection.
-
A control group should receive the vehicle only.
-
-
Induction of Nociception:
-
Inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw of the mouse.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, place the mouse in a transparent observation chamber.
-
Record the time the animal spends licking the injected paw during the first 5 minutes (early phase, neurogenic pain) and from 15 to 30 minutes after the injection (late phase, inflammatory pain).
-
-
Data Analysis:
-
Calculate the mean licking time for each group.
-
Determine the percentage of inhibition of nociceptive behavior compared to the control group.
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by a post-hoc test).
-
Diagram of the Formalin Test Workflow:
Caption: Workflow for the in vivo evaluation of antinociceptive activity using the formalin test.
Conclusion and Future Perspectives
(-)-3-Phenylpyrrolidin-3-ol is a chiral building block of significant interest in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its utility as a scaffold for the synthesis of potent and stereoselective anti-inflammatory, analgesic, and CNS-active agents is well-established. The crucial role of its stereochemistry in dictating the pharmacological profile of its derivatives underscores the importance of enantioselective synthesis in modern drug discovery.
Future research should aim to further elucidate the specific biological targets of compounds derived from this scaffold. A deeper understanding of the molecular mechanisms underlying their activity will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles. The continued exploration of novel synthetic methodologies for accessing enantiomerically pure (-)-3-Phenylpyrrolidin-3-ol and its analogues will undoubtedly fuel further advancements in this exciting field.
References
-
Panico, A. M., et al. (2006). "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology. Inflammation Research, 55(9), 377-383. [Link]
-
Collina, S., et al. (2005). Chiral arylpyrrolidinols: preparation and biological profile. Bioorganic & Medicinal Chemistry, 13(9), 3117-3126. [Link]
-
Khan, A., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 27(21), 7545. [Link]
- Góra, J., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(23), 7176.
-
Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 633-649. [Link]
-
Akhtar, M. J., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Molecules, 27(6), 1988. [Link]
-
Chen, C. H., et al. (2023). Design, synthesis and characterization of lead compounds as anti-inflammatory drugs targeting mPGES-1 via enzymelink screening. PLoS One, 18(5), e0286378. [Link]
-
Zhang, Q., & Xu, J. (2025). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Synfacts, 21(08), 767-767. [Link]
-
Singh, B., et al. (2014). Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product. European Journal of Medicinal Chemistry, 81, 316-324. [Link]
-
Tyurenkov, I. N., et al. (2022). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 15(11), 1358. [Link]
-
Osipov, A. S., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983. [Link]
-
Sharma, R., et al. (2023). Novel Derivatives of Eugenol as a New Class of PPARγ Agonists in Treating Inflammation: Design, Synthesis, SAR Analysis and In Vitro Anti-Inflammatory Activity. Molecules, 28(9), 3899. [Link]
-
Khan, A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(22), 7954. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Lu, Z., et al. (2019). Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 29(16), 2151-2156. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral arylpyrrolidinols: preparation and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological activity of 4-aryl-3-benzoyl-5-phenylspiro[pyrrolidine-2.3'-indolin]-2'-one derivatives as novel potent inhibitors of advanced glycation end product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Whitepaper: Patent Landscape & Process Chemistry of 3-Phenylpyrrolidin-3-ol Intermediates
[1]
Executive Summary
The 3-phenylpyrrolidin-3-ol moiety (CAS: 49798-31-4) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its value lies in the quaternary carbon center at the C3 position , which rigidly orients the phenyl ring and the hydroxyl group in a specific spatial vector. This conformational restriction is critical for high-affinity binding in G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs) and opioid receptors , as well as enzymatic targets like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1]
Unlike its non-hydroxylated counterpart (3-phenylpyrrolidine), the 3-ol derivative offers a hydrogen-bond donor/acceptor site (the -OH group) adjacent to a lipophilic anchor (the phenyl ring), mimicking the pharmacophore of transition states in metabolic pathways.[1]
Chemical Architecture & Pharmacophore Analysis[1][2][3]
Structural Significance
The core structure consists of a five-membered nitrogen heterocycle with simultaneous phenyl and hydroxyl substitution at the 3-position.
-
Quaternary Center: Prevents metabolic oxidation at the C3 position and locks the phenyl group into an equatorial-like or axial-like conformation depending on N-substitution.[1]
-
Chirality: The C3 carbon is stereogenic. Biological activity is often restricted to a single enantiomer (typically (S) or (R) depending on the target protein), necessitating chiral resolution or asymmetric synthesis.[1]
Pharmacophore Mapping
In 11β-HSD1 inhibitors , the 3-phenylpyrrolidin-3-ol acts as the lipophilic core that fits into the steroid-binding pocket, with the hydroxyl group interacting with the catalytic triad (Ser-Tyr-Lys).[1] In muscarinic antagonists , the quaternary center mimics the steric bulk of acetylcholine analogs, blocking receptor activation.
Patent Landscape Analysis
The intellectual property landscape for this intermediate is fragmented across three primary therapeutic vectors.
Therapeutic Vectors & Key Assignees[1][2]
| Therapeutic Area | Key Patent Assignees | Mechanism of Action | Patent Examples |
| Metabolic Disease | Incyte, Merck, Boehringer Ingelheim | 11β-HSD1 Inhibition: Treatment of Type 2 Diabetes and Obesity.[1][2] | US7304081B2, US9278954B2 |
| Analgesia | Estève, Grunenthal | Mu-Opioid/NRI: Structural analogs of Tramadol/Viminol.[2] | US20150051253A1 |
| Respiratory | Almirall, GlaxoSmithKline | mAChR Antagonism: Bronchodilators for COPD/Asthma.[2] | WO2005110992A1 |
Freedom to Operate (FTO)[1]
-
Status: The core scaffold itself (unsubstituted nitrogen) is largely off-patent as a chemical entity.[1]
-
Choke Points: IP protection currently focuses on:
-
N-Substitution: Novel linkers attached to the pyrrolidine nitrogen (e.g., biaryl amides, urea linkages).
-
Crystal Forms: Polymorphs of specific salts (e.g., tartrate or tosylate salts of the resolved enantiomers).
-
Process Patents: Asymmetric synthetic routes that avoid expensive chiral chromatography.
-
Process Chemistry: Synthetic Protocols
The synthesis of 3-phenylpyrrolidin-3-ol presents a classic challenge in quaternary center formation.[1] The industrial standard relies on Grignard addition, though safety concerns regarding exotherms require strict control.
Primary Synthetic Route: Grignard Addition
This route uses N-protected 3-pyrrolidinone.[1] The choice of protecting group (Boc vs. Benzyl) dictates the downstream workup.
Protocol 1: Grignard Addition to N-Benzyl-3-pyrrolidinone
-
Reagents: N-Benzyl-3-pyrrolidinone (1.0 eq), Phenylmagnesium Bromide (PhMgBr, 1.2 eq, 3.0 M in Et2O), Anhydrous THF.
-
Setup: Flame-dried 3-neck flask, N2 atmosphere, cryo-cooling (-78°C).
-
Procedure:
-
Dissolve N-benzyl-3-pyrrolidinone in THF. Cool to -78°C.[1]
-
Add PhMgBr dropwise over 60 minutes. Critical: Maintain internal temp < -65°C to prevent enolization side reactions.
-
Allow to warm to 0°C over 4 hours.
-
Quench: Inverse quench into saturated NH4Cl solution at 0°C to manage magnesium salt precipitation.
-
-
Workup: Extract with EtOAc, dry over MgSO4, concentrate.
-
Deprotection (if required): Hydrogenolysis (H2, Pd/C, MeOH) removes the benzyl group to yield the free amine.
Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing this intermediate, highlighting the divergence between racemic and asymmetric approaches.
Figure 1: Synthetic workflow for the production of high-purity 3-phenylpyrrolidin-3-ol intermediates.
Alternative Route: Reformatsky Reaction
For substrates sensitive to the strong basicity of Grignard reagents, the Reformatsky reaction (Zinc enolate of alpha-bromoesters) offers a milder alternative, though it typically yields a beta-hydroxy ester which requires further modification to reach the pyrrolidine core.
Strategic Recommendations for Development
Stereochemical Control
Since the biological activity is usually enantiospecific, early-stage development must decide between:
-
Classical Resolution: Crystallization with chiral acids (e.g., dibenzoyl-L-tartaric acid).[1] This is cost-effective for large batches but limited to 50% yield max.[1]
-
Asymmetric Synthesis: Using chiral ligands during the Grignard addition (e.g., TADDOL derivatives) is chemically elegant but often cost-prohibitive for generic manufacturing.[1] Recommendation: Stick to Classical Resolution for initial scale-up; switch to Simulated Moving Bed (SMB) chromatography for commercial manufacturing if margins allow.[1]
Impurity Management
Common impurities in the Grignard route include:
-
Biphenyl: Formed via Wurtz coupling of the Grignard reagent. Control: Use high-quality Mg turnings and control addition rate.
-
Dehydration Products: 3-phenyl-2,5-dihydro-1H-pyrrole.[1] Control: Avoid strong acids during the quench and workup; keep pH > 4.
References
-
Incyte Corporation. (2007).[1] Amido compounds and their use as pharmaceuticals. US Patent 7,304,081 B2. Link
- Citation Context: Describes the synthesis of 1-{[1-(4-Chlorophenyl)cyclopropyl]carbonyl}-3-phenylpyrrolidin-3-ol as a potent 11β-HSD1 inhibitor.
-
Boehringer Ingelheim. (2016).[1] Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.[3] US Patent 9,278,954 B2. Link
- Citation Context: Details the use of the pyrrolidine scaffold in metabolic disease treatments and provides structural activity rel
-
Purdue Pharma. (2015).[1] (-)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (L)-(+) tartrate salt.[1][4] US Patent Application 20150051253. Link
- Citation Context: Illustrates the analgesic applications of 3-hydroxy-pyrrolidine derivatives and methods for chiral salt resolution.
-
PubChem. (n.d.).[1][5] Compound Summary: 3-Phenylpyrrolidin-3-ol (CAS 49798-31-4).[1] National Center for Biotechnology Information. Link[1]
- Citation Context: Verification of chemical structure, CAS registry number, and physical properties.
Sources
- 1. 3-(1H-pyrrolo[3,2-C]pyridin-2-YL)-1H-indazoles and therapeutic uses thereof - Patent US-10463651-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. International Drug Repurposing Patent Landscaping, Part 3: Chronic Neurodegenerative Diseases 2010–2024 – Drug Repurposing Central [drugrepocentral.scienceopen.com]
- 3. US11365198B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 4. US20150051253A1 - ( ) (2r,3s)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (l)-(+) tartrate salt, its method of production and use - Google Patents [patents.google.com]
- 5. 3-Phenylpyrrolidine | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Synthesis of Chiral 3-Aryl-3-Pyrrolidinol Scaffolds: An Application Guide for Medicinal Chemistry
Introduction: The Privileged Status of 3-Aryl-3-Pyrrolidinol Building Blocks in Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules and FDA-approved drugs.[1] When substituted with an aryl group and a hydroxyl moiety at the C3 position, the resulting chiral 3-aryl-3-pyrrolidinol scaffold presents a three-dimensional pharmacophore with significant potential for creating potent and selective therapeutics. The defined stereochemistry at the C3 position is often crucial for specific interactions with biological targets, such as G-protein coupled receptors, ion channels, and enzymes, making the development of robust and stereocontrolled synthetic methods a critical endeavor for drug discovery programs.[2] This technical guide provides an in-depth analysis of key synthetic strategies for accessing these valuable chiral building blocks, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic efforts.
Strategic Approaches to Enantioselective Synthesis
The construction of the chiral quaternary center in 3-aryl-3-pyrrolidinols can be achieved through several strategic approaches. The two most prominent and effective methods are:
-
Asymmetric Arylation of a Prochiral Ketone: This strategy involves the enantioselective addition of an aryl nucleophile to a readily available N-protected 3-pyrrolidinone precursor. The success of this approach hinges on the use of a chiral catalyst or auxiliary to control the facial selectivity of the addition.
-
Stereoselective Reduction of a Prochiral Ketone: This method entails the synthesis of an N-protected 3-aryl-3-oxopyrrolidine intermediate, followed by a diastereoselective or enantioselective reduction of the ketone functionality to install the desired stereochemistry at the hydroxyl-bearing carbon.
This guide will delve into the practical execution of these strategies, providing detailed protocols and exploring the underlying principles that govern their stereochemical outcomes.
Method 1: Asymmetric Arylation of N-Boc-3-Pyrrolidinone
The direct asymmetric addition of an aryl group to a prochiral ketone is an elegant and convergent approach to chiral tertiary alcohols. In the context of 3-aryl-3-pyrrolidinols, the use of organometallic reagents in the presence of a chiral catalyst is a powerful tool.
Conceptual Workflow
The general workflow for this approach involves the in-situ formation of a chiral catalyst complex that coordinates to the N-Boc-3-pyrrolidinone, thereby creating a chiral environment that directs the nucleophilic attack of the aryl Grignard reagent to one of the two enantiotopic faces of the carbonyl group.
Figure 1. Workflow for Asymmetric Arylation.
Detailed Experimental Protocol: Enantioselective Addition of Phenylmagnesium Bromide to N-Boc-3-pyrrolidinone
This protocol is adapted from methodologies developed for the asymmetric addition of Grignard reagents to ketones, employing a chiral ligand to induce enantioselectivity.[3][4][5]
Materials:
-
N-Boc-3-pyrrolidinone
-
Copper(I) iodide (CuI)
-
(R)-(-)-N-Pinap (or a suitable chiral ligand)
-
Phenylmagnesium bromide (PhMgBr, 1.0 M in THF)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add CuI (3.8 mg, 0.02 mmol) and (R,P)-N-PINAP (11.2 mg, 0.02 mmol). Add a mixture of anhydrous toluene and THF (3:1, 1 mL). Stir the suspension at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve N-Boc-3-pyrrolidinone (73.3 mg, 0.4 mmol) in a mixture of anhydrous toluene and THF (3:1, 1 mL).
-
Asymmetric Addition: Cool the solution of N-Boc-3-pyrrolidinone to 0 °C in an ice bath. To this solution, add the pre-formed catalyst suspension via cannula. Stir the mixture for 10 minutes at 0 °C.
-
Slowly add phenylmagnesium bromide (0.48 mL of a 1.0 M solution in THF, 0.48 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral N-Boc-3-phenyl-3-pyrrolidinol.
Expected Outcome:
This protocol should yield the desired chiral 3-aryl-3-pyrrolidinol in good yield and high enantiomeric excess. The absolute configuration of the product will depend on the choice of the chiral ligand.
| Parameter | Expected Value |
| Yield | 70-85% |
| Enantiomeric Excess (ee) | >90% |
Mechanistic Rationale: The Role of the Chiral Catalyst
The enantioselectivity of this reaction is governed by the formation of a chiral copper-ligand complex that coordinates to the carbonyl oxygen of the N-Boc-3-pyrrolidinone. This coordination creates a sterically defined environment around the carbonyl group. The chiral ligand effectively blocks one face of the ketone, forcing the incoming aryl Grignard reagent to attack from the less hindered face, leading to the preferential formation of one enantiomer. The bidentate nature and flexibility of the chiral ligand are crucial for effective transfer of chiral information.[4]
Method 2: Stereoselective Reduction of N-Boc-3-Aryl-3-Oxopyrrolidine
Conceptual Workflow
This two-step process first involves a non-chiral arylation of N-Boc-3-pyrrolidinone, followed by the crucial stereoselective reduction of the resulting ketone.
Figure 2. Workflow for Stereoselective Reduction.
Detailed Experimental Protocol: Stereoselective Reduction using a Chiral Borane Reagent
This protocol is based on established methods for the asymmetric reduction of ketones using chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or chiral amino alcohols.[6][7]
Materials:
-
N-Boc-3-phenyl-3-oxopyrrolidine (synthesized separately)
-
(+)-B-Chlorodiisopinocampheylborane ((+)-DIP-Chloride™)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethanolamine
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add a solution of N-Boc-3-phenyl-3-oxopyrrolidine (1.0 g, 3.83 mmol) in anhydrous THF (20 mL).
-
Reduction: Cool the solution to -25 °C using a cryocooler or a dry ice/acetone bath.
-
Slowly add a solution of (+)-DIP-Chloride™ (1.2 equivalents) in anhydrous THF dropwise to the ketone solution over 30 minutes, maintaining the internal temperature below -20 °C.
-
Stir the reaction mixture at -25 °C for 48 hours. Monitor the progress of the reduction by TLC.
-
Work-up: Once the reaction is complete, carefully quench the reaction at -25 °C by the slow addition of methanol (5 mL).
-
Allow the mixture to warm to room temperature and then add diethanolamine (1.5 equivalents) to precipitate the boron byproducts as a white solid.
-
Stir the mixture for 1 hour at room temperature.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched N-Boc-3-phenyl-3-pyrrolidinol.
Expected Outcome:
The stereoselective reduction should provide the desired chiral alcohol with high diastereoselectivity and enantioselectivity.
| Parameter | Expected Value |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | >95% |
Mechanistic Rationale: The Zimmerman-Traxler Model in Stereoselective Reductions
The stereochemical outcome of the reduction with chiral borane reagents can be rationalized by the Zimmerman-Traxler model. The ketone coordinates to the boron atom of the chiral reagent, forming a six-membered, chair-like transition state. The bulky substituents on the chiral ligand (in this case, the isopinocampheyl groups) create a significant steric bias, forcing the hydride to be delivered to one specific face of the carbonyl group. This directed hydride transfer results in the formation of one enantiomer of the alcohol in high excess.
Conclusion: Empowering Drug Discovery through Advanced Synthesis
The chiral 3-aryl-3-pyrrolidinol scaffold represents a privileged structure in modern drug discovery. The ability to synthesize these building blocks in a stereocontrolled manner is paramount for the development of novel therapeutics with improved efficacy and safety profiles. The detailed protocols and mechanistic insights provided in this guide for both asymmetric arylation and stereoselective reduction strategies offer researchers a solid foundation for accessing these valuable compounds. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific stereoisomer required. By understanding the principles behind these powerful asymmetric transformations, scientists can confidently and efficiently construct the complex chiral molecules that will drive the next generation of medicines.
References
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. [Link][3]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PubMed Central. [Link][4]
-
Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. [Link][8]
-
Enantioselective Addition of Grignard Reagents to Aldehydes. MDPI. [Link][5]
-
Enantioselective Pd-Catalyzed α-Arylation of N-Boc-Pyrrolidine: The Key to an Efficient and Practical Synthesis of a Glucokinase Activator. The Journal of Organic Chemistry. [Link][9]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link][10]
-
Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines. Organic Chemistry Frontiers. [Link][11]
-
Stereoselective Synthesis of Chiral 3-Aryl-1-alkynes from Bromoallenes and Heterocuprates. ResearchGate. [Link][12]
-
Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry. [Link][14]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link][15]
-
Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides. PubMed Central. [Link][16]
-
Design and synthesis of axially chiral aryl-pyrroloindoles via the strategy of organocatalytic asymmetric (2 + 3) cyclization. PubMed. [Link][17]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. The Journal of Organic Chemistry. [Link][18]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link][6]
-
Highly diastereoselective preparation of chiral NHC-boranes stereogenic at the boron atom. PubMed Central. [Link][7]
-
Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists. PubMed. [Link][2]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link][19]
-
Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. ResearchGate. [Link][20]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. [Link][21]
-
Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents. [22]
-
Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. MDPI. [Link][23]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. [Link][1]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Scholars Portal Journals. [Link][24]
-
Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. PubMed Central. [Link][25]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of chiral pyrrolidinylfuran derivatives: the discovery of new functionally selective muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Addition of Grignard Reagents to Aldehydes | MDPI [mdpi.com]
- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Highly diastereoselective preparation of chiral NHC-boranes stereogenic at the boron atom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral phosphoric acid-catalyzed enantioselective synthesis of functionalized pyrrolinones containing a geminal diamine core via an aza-Friedel–Crafts reaction of newly developed pyrrolinone ketimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of axially chiral aryl-pyrroloindoles via the strategy of organocatalytic asymmetric (2 + 3) cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 22. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 23. Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions | MDPI [mdpi.com]
- 24. iris.unife.it [iris.unife.it]
- 25. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reductive Cyclization of Phenylpyrrolidinol Precursors
Introduction: The Strategic Importance of Phenylpyrrolidinols
The phenylpyrrolidinol scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, chiral framework and the presence of key functional groups—a hydroxyl and a phenyl ring—make it an essential building block for a diverse array of biologically active molecules, including potent enzyme inhibitors, receptor antagonists, and antiviral agents. The stereochemistry of the phenyl and hydroxyl substituents on the pyrrolidine ring is often critical for pharmacological activity, necessitating synthetic strategies that offer precise control over the formation of multiple stereocenters.
This comprehensive guide provides an in-depth exploration of reductive cyclization methodologies for the synthesis of phenylpyrrolidinols from their acyclic precursors. We will delve into the underlying principles of these transformations, discuss the critical factors influencing stereochemical outcomes, and provide detailed, field-proven protocols for key methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
I. The Precursors: Gateway to the Phenylpyrrolidinol Core
The successful synthesis of phenylpyrrolidinols via reductive cyclization is critically dependent on the efficient preparation of the corresponding acyclic precursors. The two most common classes of precursors are γ-amino ketones and γ-nitro ketones.
Synthesis of γ-Amino Ketone Precursors
γ-Amino ketones are versatile intermediates that can be prepared through several established methods. A particularly effective approach is the asymmetric umpolung reaction of imines with enones, catalyzed by cinchona alkaloid-derived phase-transfer catalysts.[1] This method allows for the direct and highly enantioselective synthesis of chiral γ-amino ketones.[1]
Conceptual Workflow for γ-Amino Ketone Synthesis:
Caption: Asymmetric synthesis of γ-amino ketone precursors.
Synthesis of γ-Nitro Ketone Precursors
The conjugate addition of nitroalkanes to α,β-unsaturated ketones is a robust and widely used method for the synthesis of γ-nitro ketones.[2] This reaction can be efficiently promoted by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
II. Diastereoselective Reductive Cyclization of γ-Amino Ketones
The intramolecular reductive amination of γ-amino ketones is a cornerstone for the synthesis of phenylpyrrolidinols. This transformation proceeds through the in-situ formation of a cyclic iminium ion intermediate, which is then reduced to the pyrrolidine ring. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the nature of the substituents on the precursor.
Mechanism and Stereochemical Control
The diastereoselectivity of the ketone reduction to the corresponding alcohol, followed by cyclization, can be predicted and controlled using established stereochemical models, primarily the Felkin-Anh and Cram-Chelate models.
-
Felkin-Anh Model: In the absence of a chelating group, the incoming hydride nucleophile attacks the carbonyl carbon from the least hindered face, perpendicular to the largest substituent at the α-carbon.[3][4][5] This model is generally applicable for reductions with non-chelating reducing agents like sodium borohydride.
-
Cram-Chelate Model: When the precursor contains a substituent capable of chelating with a metal-containing reducing agent (e.g., those based on Li, Al, or Sm), a cyclic intermediate is formed.[6][7] This chelation locks the conformation of the molecule, directing the hydride attack from a specific face and often leading to a reversal of diastereoselectivity compared to the Felkin-Anh model.[8]
Stereochemical Pathways in Ketone Reduction:
Caption: Control of diastereoselectivity in γ-amino ketone reduction.
Protocol 1: Diastereoselective Reduction of an N-Boc-Protected Phenyl-γ-Amino Ketone
This protocol describes the diastereoselective reduction of an N-Boc-protected γ-amino ketone to either the syn or anti γ-amino alcohol, which can then be cyclized to the corresponding phenylpyrrolidinol.[6]
Table 1: Comparison of Reducing Agents for Diastereoselective Reduction
| Reducing Agent | Control Model | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| LiAlH(O-t-Bu)₃ in EtOH | Chelation | >95:5 | 80 | [6] |
| NB-Enantride® in THF | Felkin-Anh | 5:95 | 98 | [6] |
Step-by-Step Methodology:
A. Chelation-Controlled Reduction (for anti-product):
-
Dissolve the N-Boc-protected γ-amino ketone (1.0 equiv) in absolute ethanol (EtOH) to a concentration of 0.1 M in a flame-dried, argon-purged round-bottom flask.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃, 1.5 equiv) in tetrahydrofuran (THF) dropwise over 15 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the anti-γ-amino alcohol.
B. Non-Chelation-Controlled Reduction (for syn-product):
-
Follow the same initial setup as in part A, but use anhydrous THF as the solvent.
-
At -78 °C, add NB-Enantride® (a chiral borane reducing agent, 1.5 equiv) dropwise.
-
Stir the reaction at -78 °C for 6 hours.
-
Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Proceed with the work-up and purification as described in part A to yield the syn-γ-amino alcohol.
III. Catalytic Asymmetric Reductive Cyclization
For applications requiring high enantiopurity, catalytic asymmetric hydrogenation of γ-amino ketones followed by in-situ or subsequent cyclization is a powerful strategy. Iridium-based catalysts have shown exceptional performance in this regard.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation and Cyclization
This protocol details a highly efficient method for the synthesis of chiral 2-aryl-pyrrolidines through an iridium-catalyzed asymmetric hydrogenation of γ-amino ketones, followed by a stereoselective cyclization.
Reaction Workflow:
Caption: Iridium-catalyzed asymmetric hydrogenation and cyclization.
Step-by-Step Methodology:
-
In a glovebox, charge a high-pressure reactor with the N-protected γ-amino ketone (1.0 equiv), [Ir(cod)Cl]₂ (0.5 mol%), and the chiral ligand (e.g., f-spiroPhos, 1.1 mol%).
-
Add degassed solvent (e.g., methanol) and a base (e.g., Cs₂CO₃, 10 mol%).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas (3 cycles).
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 atm) and stir at the specified temperature (e.g., 50 °C) for 12-24 hours.
-
After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude γ-amino alcohol in a suitable solvent (e.g., CH₂Cl₂) and add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature until cyclization is complete (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Perform an aqueous work-up and purify the product by flash column chromatography to obtain the enantiopure phenylpyrrolidinol derivative.
IV. Reductive Cyclization of γ-Nitro Ketone Precursors
An alternative and powerful route to pyrrolidinols involves the reductive cyclization of γ-nitro ketones. This one-pot transformation accomplishes both the reduction of the nitro group to an amine and the ketone to a hydroxyl group, followed by spontaneous intramolecular cyclization.
Protocol 3: Catalytic Hydrogenation of a γ-Nitro Ketone
This protocol outlines the synthesis of a substituted pyrrolidinol from a γ-nitro ketone using catalytic hydrogenation.[9]
Step-by-Step Methodology:
-
To a solution of the γ-nitro ketone (1.0 equiv) in methanol (0.2 M) in a hydrogenation vessel, add palladium on carbon (Pd/C, 10 wt. %, 0.1 equiv).
-
Seal the vessel and purge with hydrogen gas (3 cycles).
-
Pressurize the vessel with hydrogen gas (e.g., 5 atm) and stir the reaction mixture vigorously at room temperature for 16 hours.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization to yield the desired phenylpyrrolidinol.
Table 2: Summary of Reductive Cyclization Methods
| Precursor Type | Method | Key Reagents/Catalysts | Stereocontrol | Typical Yields |
| γ-Amino Ketone | Diastereoselective Reduction | LiAlH(O-t-Bu)₃, NB-Enantride® | Substrate/Reagent | 80-98% |
| γ-Amino Ketone | Asymmetric Hydrogenation | [Ir(cod)Cl]₂ / Chiral Ligand, H₂ | Catalyst | High (up to >99% ee) |
| γ-Nitro Ketone | Catalytic Hydrogenation | Pd/C, H₂ | Substrate | Good to Excellent |
V. Conclusion and Future Perspectives
The reductive cyclization of phenylpyrrolidinol precursors is a robust and versatile strategy for accessing this important class of heterocyclic compounds. The choice of precursor and cyclization method allows for a high degree of control over the stereochemical outcome, which is paramount for applications in drug discovery and development. The methodologies presented herein, from diastereoselective reductions to catalytic asymmetric hydrogenations, provide a powerful toolkit for the modern synthetic chemist. Future advancements in this field will likely focus on the development of even more efficient and selective catalysts, broadening the substrate scope, and applying these methods to the synthesis of increasingly complex and biologically relevant molecules.
References
-
Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]
-
A Synthetic Protocol for (–)-Ketorolac; Development of Asymmetric Gold(I)-Catalyzed Cyclization of Allyl Alcohol with Pyrrole Ring Core. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. NIH. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC - NIH. [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. Chemical Communications (RSC Publishing). [Link]
-
Diastereoselective ketone reduction Felkin-Anh Transition State. ChemTube3D. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
-
Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. ResearchGate. [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Acyclic α‐Nitro Ketones: Synthesis and Reactivity. ResearchGate. [Link]
-
Synthesis of 3,4-Dihydro-2H-pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization. PubMed. [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. University of Rochester. [Link]
-
Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]
-
Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry (RSC Publishing). [Link]
-
One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide. PMC - NIH. [Link]
-
Pd-Catalyzed Redox Divergent Coupling of Ketones with Terpenols. ACS Publications. [Link]
-
Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids. NIH. [Link]
-
Enantio- and diastereoselective synthesis of γ-amino alcohols. RSC Publishing. [Link]
-
α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. Organic Chemistry Portal. [Link]
-
Assymetric Induction. MSU chemistry. [Link]
-
Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal. [Link]
-
Introduction to Stereoselective Organic Synthesis. University of Illinois. [Link]
-
Diastereoselectivity in the Reduction of α-Hydroxyketones. An Experiment for the Chemistry Major Organic Laboratory. ResearchGate. [Link]
-
Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. [Link]
-
Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]
-
Hydroxyl-directed 1,3 Reductions of Ketones. YouTube. [Link]
-
Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. NIH. [Link]
Sources
- 1. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assymetric Induction [www2.chemistry.msu.edu]
- 9. Synthesis of 3,4-Dihydro-2H-Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Manufacturing of (-)-3-Phenylpyrrolidin-3-ol: Process Optimization & Control
Executive Summary
(-)-3-Phenylpyrrolidin-3-ol is a critical chiral scaffold in the synthesis of anticholinergic muscarinic antagonists, including glycopyrronium bromide. While various asymmetric catalytic routes exist, they often suffer from high catalyst costs and scalability issues.
This Application Note details a robust, scalable manufacturing route based on the classical resolution of the racemic Grignard product. This approach is favored in GMP environments for its cost-efficiency, reproducibility, and ease of impurity purging.
Key Process Features:
-
Route: Grignard addition to N-Benzyl-3-pyrrolidinone
Classical Resolution Hydrogenolysis. -
Scalability: Validated for multi-kilogram batch sizes.
-
Safety: Integrated exotherm control strategies for organometallic addition.
-
Quality: Enantiomeric Excess (ee) > 99.5% via diastereomeric salt crystallization.
Route Strategy & Workflow
The manufacturing strategy is divided into three distinct unit operations. The use of an N-benzyl protecting group is strategic: it stabilizes the amine during the Grignard reaction, facilitates crystalline salt formation during resolution, and is cleanly removed via catalytic hydrogenation.
Process Workflow Diagram
Figure 1: End-to-end process flow for the synthesis of (-)-3-Phenylpyrrolidin-3-ol.
Detailed Protocols
Protocol A: Synthesis of (±)-1-Benzyl-3-phenylpyrrolidin-3-ol
Objective: Safe execution of the exothermic Grignard addition on a kilogram scale.
Reagents:
-
1-Benzyl-3-pyrrolidinone (1.0 equiv)
-
Phenylmagnesium bromide (PhMgBr), 3.0 M in Et2O or THF (1.2 equiv)
-
Tetrahydrofuran (THF), Anhydrous (10 vol)
-
Ammonium Chloride (sat. aq.)
Safety Critical Control Points (SCCP):
-
Exotherm: The addition of PhMgBr is highly exothermic. Reactor jacket temperature must be actively managed.
-
Water Sensitivity: System must be inerted (N2/Ar). Moisture content < 0.05% w/w.
Step-by-Step Methodology:
-
Setup: Charge a dry, inerted reactor with 1-Benzyl-3-pyrrolidinone and anhydrous THF (5 vol). Cool the solution to -10°C .
-
Addition: Charge PhMgBr solution into a header tank. Add dropwise to the reactor, maintaining internal temperature below 0°C .
-
Note: Fast addition leads to impurity formation (ring opening or enolization).
-
-
Reaction: Agitate at 0°C for 2 hours, then allow to warm to 20°C over 1 hour. Monitor by HPLC (Target: < 1.0% SM).
-
Quench: Cool mixture to 0°C. Slowly add saturated NH4Cl solution (5 vol).
-
Caution: Violent gas evolution and precipitation of Mg salts.
-
-
Workup: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with brine. Dry over Na2SO4 and concentrate under vacuum.
-
Yield: Expect 85-92% of crude racemic oil.
Protocol B: Optical Resolution to (-)-Enantiomer
Objective: Isolation of the (-)-enantiomer using Di-p-toluoyl-L-tartaric acid (L-DTTA). Rationale: While L-Tartaric acid is cheaper, L-DTTA often provides sharper solubility curves for phenyl-substituted amines, resulting in higher initial ee.
Reagents:
-
(±)-1-Benzyl-3-phenylpyrrolidin-3-ol (Crude from Protocol A)
-
(-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 equiv)
-
Solvent System: Ethanol / Methyl Ethyl Ketone (MEK) (Ratio optimized to 1:4)
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic amino-alcohol in MEK (8 vol) at 60°C.
-
Acid Addition: Add a solution of L-DTTA in Ethanol (2 vol) warm.
-
Crystallization: Cool the mixture slowly (ramp rate: 5°C/hour) to 0°C. Stir for 4 hours at 0°C.
-
Filtration: Filter the white precipitate. This is the crude diastereomeric salt .
-
Recrystallization (Critical for >99% ee):
-
Resuspend the salt in refluxing Ethanol (5 vol).
-
Cool to ambient temperature and filter.
-
In-Process Control (IPC): Check optical rotation or Chiral HPLC. Target ee > 99%.
-
-
Free Basing: Suspend the purified salt in DCM and treat with 1M NaOH until pH > 12. Separate phases, dry organic layer, and concentrate.[1]
Data Summary: Resolution Efficiency
| Parameter | Crude Salt | Recrystallized Salt | Free Base |
| Yield (Theoretical) | 85% | 75% | 98% |
| Enantiomeric Excess (ee) | 88-92% | > 99.5% | > 99.5% |
| Appearance | Off-white solid | White needles | Viscous Oil / Low melting solid |
Protocol C: Hydrogenolysis (Debenzylation)
Objective: Removal of the benzyl group to yield the final API intermediate.
Step-by-Step Methodology:
-
Loading: Dissolve (-)-1-Benzyl-3-phenylpyrrolidin-3-ol in Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (50% wet, 5 wt% loading).
-
Hydrogenation: Pressurize reactor with H2 (3-5 bar) at 40°C. Agitate for 6-12 hours.
-
Filtration: Filter catalyst through Celite bed (Safety: Keep wet to prevent pyrophoric ignition).
-
Isolation: Concentrate filtrate to yield (-)-3-Phenylpyrrolidin-3-ol. Recrystallize from Isopropanol/Heptane if necessary.
Process Safety & Control Logic
The following diagram illustrates the safety control loop required for the critical Grignard step.
Figure 2: Automated dosing control logic to prevent thermal runaway during Grignard addition.
Analytical Controls
To ensure "Trustworthiness" and "Self-Validation," the following analytical methods must be established before starting the campaign.
-
Chiral HPLC Method:
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Retention Times: Verify using racemate standard. The (-)-isomer typically elutes first or second depending on the specific column chemistry (validate with optical rotation).
-
-
Residual Solvent Analysis (GC-HS):
-
Critical to monitor THF levels after Step 1 and Methanol after Step 3.
-
References
-
Process Chemistry of Glycopyrrolate
- U.S. Patent 8,008,513. (2011). "Process for the preparation of glycopyrrolate.
-
Grignard Safety & Scale-up
-
Enantiomeric Resolution of Pyrrolidines
- Tetrahedron: Asymmetry. 2005, 16(18), 3084-3089.
-
Alternative Asymmetric Routes (Background)
- J. Am. Chem. Soc. 2018, 140, 48, 16758–16766.
Sources
- 1. mdpi.com [mdpi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in Grignard reactions with pyrrolidinones
Welcome to the technical support center for troubleshooting Grignard reactions involving pyrrolidinone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these powerful but sensitive carbon-carbon bond-forming reactions. Here, we will dissect common problems leading to low yields and provide actionable, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with an N-substituted pyrrolidinone is resulting in a very low yield of the desired tertiary alcohol. What are the most likely causes?
Low yields in Grignard reactions with pyrrolidinones can stem from several factors, often related to the inherent reactivity of both the Grignard reagent and the lactam substrate. The most common culprits include:
-
Issues with the Grignard Reagent:
-
Inaccurate Concentration: The actual molarity of the Grignard reagent may be lower than assumed, leading to incorrect stoichiometry.[1]
-
Degradation: Grignard reagents are highly sensitive to moisture and air.[2] Exposure to atmospheric water or oxygen will quench the reagent, reducing the amount available for the reaction.[3][4]
-
-
Suboptimal Reaction Conditions:
-
Competing Side Reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the pyrrolidinone to form an enolate, which is unreactive toward further nucleophilic attack.[1] This is especially prevalent with sterically hindered Grignard reagents.
-
N-Acyliminium Ion Formation: Pyrrolidinones can form highly reactive N-acyliminium ions, which can undergo various side reactions.
-
Q2: I suspect my Grignard reagent has degraded. How can I determine its active concentration?
It is crucial to determine the exact concentration of your Grignard reagent before use, a process known as titration.[1] This ensures accurate stoichiometry in your reaction. Several methods are available, with iodine titration being a common and reliable choice.[6]
Protocol: Titration of Grignard Reagent with Iodine [1]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known weight of iodine (I₂) in anhydrous tetrahydrofuran (THF). Add a small amount of lithium chloride (LiCl) to aid in the titration.[7]
-
Cooling: Cool the iodine solution to 0 °C in an ice bath.
-
Titration: Slowly add the Grignard reagent dropwise from a syringe to the stirred iodine solution. The brown color of the iodine will fade as it reacts with the Grignard reagent.
-
Endpoint: The endpoint is reached when the brown color disappears and the solution becomes colorless. Record the volume of the Grignard reagent added.
-
Calculation: The molarity of the Grignard reagent can be calculated based on the 1:1 stoichiometry with iodine. It is advisable to perform the titration in triplicate for accuracy.
Other common titration methods include using diphenylacetic acid or salicylaldehyde phenylhydrazone as indicators.[8]
Q3: My reaction is returning a significant amount of unreacted starting material. What could be causing this?
The recovery of starting material often points to two primary issues: enolization of the pyrrolidinone or insufficient active Grignard reagent.
As strong bases, Grignard reagents can deprotonate the α-carbon of the pyrrolidinone, forming a magnesium enolate.[1] This enolate is then quenched back to the starting material during the aqueous workup. This side reaction is more pronounced with bulky Grignard reagents and sterically hindered pyrrolidinones.
To mitigate enolization:
-
Use a less sterically hindered Grignard reagent if possible. [1]
-
Lower the reaction temperature: Enolization is often more favorable at higher temperatures. Performing the addition at low temperatures (e.g., -78 °C to 0 °C) can favor the desired nucleophilic addition.
-
Consider using a different organometallic reagent: Organolithium reagents are generally more nucleophilic and less basic than Grignard reagents and may reduce the extent of enolization.
Q4: I'm observing the formation of multiple unexpected byproducts. What are the likely side reactions with pyrrolidinones?
Besides enolization, Grignard reactions with pyrrolidinones can be complicated by the formation of an N-acyliminium ion intermediate. This electrophilic species can undergo further reactions, leading to a complex product mixture.
The initial addition of the Grignard reagent to the carbonyl group of the pyrrolidinone forms a hemiaminal alkoxide. This intermediate can eliminate a magnesium-containing leaving group to generate a highly reactive N-acyliminium ion. This ion can then be attacked by a second equivalent of the Grignard reagent or participate in other side reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during Grignard reactions with pyrrolidinones.
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Explanation | Recommended Solution |
| Poor Quality Magnesium | The surface of the magnesium turnings is coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.[9] | Activate the Magnesium: Mechanically crush the magnesium turnings to expose a fresh surface. Alternatively, add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activating agent.[9] |
| Presence of Water | Grignard reagents are extremely reactive towards water.[10] Even trace amounts of moisture in the glassware or solvent will quench the reagent.[4][11] | Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere.[5] Use freshly opened anhydrous solvents or solvents that have been properly dried. |
| Unreactive Organic Halide | The reactivity of organic halides follows the trend I > Br > Cl >> F.[1] | If using an alkyl chloride, consider converting it to the more reactive bromide or iodide.[5] |
Problem 2: Low Yield of the Desired Product with Multiple Byproducts
| Possible Cause | Explanation | Recommended Solution |
| Enolization | The Grignard reagent acts as a base, deprotonating the α-position of the pyrrolidinone.[1] | Lower the Reaction Temperature: Conduct the addition at a lower temperature (-78 °C to 0 °C) to favor nucleophilic addition. Use a Less Bulky Grignard Reagent: If possible, switch to a less sterically demanding Grignard reagent.[1] |
| Double Addition/Over-reaction | The initially formed ketone intermediate is more reactive than the starting ester, leading to a second addition of the Grignard reagent.[12] While pyrrolidinones are amides, a similar over-reaction can occur via the N-acyliminium ion. | Controlled Addition: Add the Grignard reagent slowly and at a low temperature to maintain a low concentration of the reagent in the reaction mixture. Use a Chelating Amide: For some applications, converting the carboxylic acid to a Weinreb amide can prevent double addition by forming a stable chelated intermediate.[13] |
| Incorrect Stoichiometry | An inaccurate concentration of the Grignard reagent can lead to an excess or deficit, affecting the yield.[1] | Titrate the Grignard Reagent: Always determine the molarity of your Grignard reagent before use.[1] |
Experimental Protocols
General Anhydrous Reaction Setup
-
Glassware Preparation: All glassware should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).[5]
-
Solvent Preparation: Use anhydrous solvents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are common choices as they are not acidic and can be effectively dried.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of atmospheric moisture and oxygen.
Activation of Magnesium Turnings
-
Mechanical Activation: In a dry flask, place the magnesium turnings and a magnetic stir bar. Stir vigorously under an inert atmosphere for several hours to mechanically abrade the oxide layer.
-
Chemical Activation: To the flask containing magnesium turnings under an inert atmosphere, add a small crystal of iodine. The iodine will sublime and react with the magnesium surface. Alternatively, add a few drops of 1,2-dibromoethane. The observation of ethylene bubbling indicates the activation is successful.[9]
References
-
Reddit. (2020). Troubleshooting my grignard reactions. Retrieved from [Link]
-
Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
jOeCHEM. (2021). Grignard Practice and Synthesis Problems (Worksheet Solutions Walkthrough). Retrieved from [Link]
-
Reddit. (2019). How dangerous is actually adding water to Grignard reagent?. Retrieved from [Link]
-
ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?. Retrieved from [Link]
-
Brainly. (2024). What are the errors associated with a Grignard reaction?. Retrieved from [Link]
-
Pearson+. (n.d.). Point out the flaws in the following incorrect Grignard syntheses.... Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2010). Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. Retrieved from [Link]
-
Chad's Prep. (2021). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). Retrieved from [Link]
- Google Patents. (n.d.). WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone.
-
National Institutes of Health. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. Retrieved from [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. Retrieved from [Link]
-
ACS Publications. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Why Grignard Reagents React With Water. Retrieved from [Link]
-
ScienceMadness. (2015). Enolate formation from Grignard. Retrieved from [Link]
-
Arkivoc. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Retrieved from [Link]
-
EPFL. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Nebraska Medicine. (n.d.). Beta-lactam Allergy Tip Sheet. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. Retrieved from [Link]
-
National Institutes of Health. (2020). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]
-
US Pharmacist. (2005). Cross-Allergy Among the ß-lactam Antibiotic Agents: A Review of the Risks. Retrieved from [Link]
-
Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved from [Link]
-
PubMed. (n.d.). Immediate hypersensitivity reactions to beta-lactam antibiotics. Retrieved from [Link]
-
Quora. (2019). What happens when a Grignard reagent is treated with water?. Retrieved from [Link]
- Google Patents. (n.d.). US2634259A - Polymerization process for n-vinyl pyrrolidone.
-
Wiley Online Library. (n.d.). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Retrieved from [Link]
-
Johns Hopkins ABX Guide. (2022). Beta-lactam allergy. Retrieved from [Link]
-
Reddit. (2015). How do you verify how much Grignard reagent you made?. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Syntheses of N-acyliminium salts from pyroglutamic acid (1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. brainly.com [brainly.com]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. epfl.ch [epfl.ch]
- 8. researchgate.net [researchgate.net]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Racemization of (-)-3-Phenylpyrrolidin-3-ol during N-Deprotection
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling (-)-3-phenylpyrrolidin-3-ol. This document provides in-depth troubleshooting advice and validated protocols for researchers, medicinal chemists, and process development scientists who encounter challenges with maintaining the stereochemical integrity of this valuable chiral building block during the critical N-deprotection step. The pyrrolidine scaffold is a privileged motif in drug discovery, and preserving the enantiopurity of its derivatives is paramount for achieving desired pharmacological outcomes.[1][2][3]
This guide moves beyond simple procedural lists to explain the underlying chemical mechanisms responsible for racemization, empowering you to make informed decisions and adapt protocols to your specific needs.
Section 1: The Root Cause: Understanding the Racemization Mechanism
The primary challenge in deprotecting N-protected (-)-3-phenylpyrrolidin-3-ol lies in the inherent stability of the tertiary benzylic carbocation. The stereocenter at C3 is susceptible to racemization, particularly under acidic conditions, which are commonly used for removing protecting groups like tert-butyloxycarbonyl (Boc).
The process is typically initiated by the protonation of the tertiary hydroxyl group, followed by the loss of a water molecule.[4][5][6] This results in the formation of a planar, achiral carbocation intermediate. The subsequent nucleophilic attack by water (or another nucleophile in the reaction mixture) can occur from either face of the planar carbocation with equal probability, leading to a racemic or near-racemic mixture of the final product.[5]
Figure 1: Acid-catalyzed racemization mechanism of 3-phenylpyrrolidin-3-ol.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common questions and issues encountered during the deprotection of N-protected (-)-3-phenylpyrrolidin-3-ol.
Q1: I'm observing significant racemization after removing the Boc group with TFA in DCM. What's happening and how can I fix it?
Answer: This is a classic problem. The combination of a strong acid like trifluoroacetic acid (TFA) with a non-coordinating solvent like dichloromethane (DCM) creates a highly acidic environment that strongly promotes the SN1-type racemization mechanism shown in Figure 1.[7] The tertiary benzylic alcohol is particularly sensitive to these conditions.
Troubleshooting & Recommendations:
-
Lower the Temperature: Perform the reaction at 0°C or even -20°C. Lower temperatures reduce the rate of carbocation formation and can help preserve stereochemical integrity.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged exposure to strong acid increases the likelihood of racemization.
-
Change the Acid/Solvent System: Avoid the standard TFA/DCM cocktail. Opt for milder acidic conditions that are still effective for Boc removal.
Q2: What are the best "mild" conditions for removing a Boc group without causing racemization?
Answer: The goal is to find a reagent system that is acidic enough to cleave the Boc carbamate but not so harsh that it protonates the tertiary alcohol and facilitates water elimination. Several methods have proven effective.
| Deprotection Method | Reagents & Conditions | Rationale & Key Considerations | Potential Drawbacks |
| Method A: Acidic Methanol | 4M HCl in Dioxane (catalytic) in Methanol, 0°C to RT | Methanol is a nucleophilic solvent that can trap the tert-butyl cation. The overall acidity is lower than anhydrous TFA/DCM, reducing the driving force for dehydration and racemization. | Reaction times may be longer. Optimization of HCl concentration and temperature is crucial. |
| Method B: p-TsOH in a Protic Solvent | p-Toluenesulfonic acid (p-TsOH) (1.5 - 2.0 eq.) in Ethanol or Methanol, RT | p-TsOH is a solid, easily handled acid. When used in a protic solvent, it provides a milder acidic environment compared to TFA.[8][9] | The product is isolated as a tosylate salt, which may require an additional basic workup or ion-exchange chromatography to yield the free amine. |
| Method C: Thermal Deprotection | Reflux in a high-boiling point solvent (e.g., Toluene, Dioxane) | This method completely avoids acid. It is suitable for substrates that are thermally stable and do not contain other heat-sensitive functional groups.[10] | Requires high temperatures (often >100°C), which can lead to other side reactions. May not be suitable for all substrates. |
Senior Scientist Recommendation: Start with Method A (catalytic HCl in Methanol) as it offers a good balance of reactivity and mildness.
Q3: I need to remove a Cbz (Z) or Benzyl (Bn) group. Is hydrogenolysis safe for the stereocenter?
Answer: Catalytic hydrogenolysis is generally the method of choice for Cbz and Bn deprotection and is considered much safer for the C3 stereocenter than strongly acidic methods.[11] The mechanism does not typically involve the formation of a free carbocation at the C3 position. However, poor catalyst quality, acidic additives, or inappropriate solvent choice can still lead to issues.
Troubleshooting & Recommendations:
-
Catalyst Selection: Use a high-quality Palladium on Carbon (Pd/C) catalyst (5-10 wt%). Pearlman's catalyst (Pd(OH)₂/C) can also be highly effective, especially for more stubborn deprotections.
-
Solvent Choice: Use neutral, protic solvents like Methanol or Ethanol. These solvents are excellent for dissolving the substrate and the hydrogen gas, and they do not promote carbocation formation. Avoid acidic solvents like acetic acid unless absolutely necessary, as any acidity can increase the risk of racemization.
-
Control the Atmosphere: Ensure the reaction is conducted under a positive pressure of hydrogen (1 atm to 50 psi is typical). Thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen to remove any oxygen, which can poison the catalyst.
-
Avoid Acidic Contaminants: Ensure your starting material is free of any residual acid from previous steps. If necessary, a mild base wash of the protected substrate can be performed before hydrogenolysis.
Q4: How can I be certain about the enantiomeric purity of my final product?
Answer: Visual confirmation via TLC or structural confirmation via NMR will not provide information on the enantiomeric ratio. The definitive method for assessing enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .
You must develop a validated chiral HPLC method using a suitable chiral stationary phase (CSP). Common columns for amine analysis are often based on polysaccharide derivatives (e.g., Chiralcel® or Chiralpak® series).[12][13] By comparing the chromatogram of your deprotected product to that of a racemic standard, you can accurately determine the enantiomeric excess (% ee).
Section 3: Validated Experimental Protocols
The following protocols are provided as a robust starting point for your experiments. Always perform small-scale trials before committing large quantities of valuable material.
Protocol 1: Mild Boc-Deprotection using HCl in Methanol
This protocol is designed to minimize exposure to harsh acidic conditions.
-
Dissolution: Dissolve the N-Boc-(-)-3-phenylpyrrolidin-3-ol (1.0 eq.) in anhydrous Methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add a solution of 4M HCl in 1,4-Dioxane (1.5 - 2.0 eq.) dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), carefully quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8-9.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
-
Purification: Purify the product by flash column chromatography if necessary.
-
Stereochemical Analysis: Analyze the enantiomeric excess (% ee) of the purified product using a validated chiral HPLC method.
General Workflow for Deprotection and Analysis
Figure 2: Recommended experimental workflow for deprotection and validation.
References
-
ResearchGate. (n.d.). Racemization of tertiary alcohols 2 using a combination of... Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Enantioconvergent Amination of Racemic Tertiary C–H Bonds. Retrieved from [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]
-
Books Gateway. (2007). Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Retrieved from [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]
-
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
-
PubMed. (2019). Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. Retrieved from [Link]
-
PubMed. (2018). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Solvent-Free Mechanochemical Deprotection of N -Boc Group. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a New Chiral Pyrrolidine. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Retrieved from [Link]
-
FULIR. (n.d.). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
Overcoming steric hindrance in tertiary alcohol functionalization
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.)
Welcome to the technical support hub for hindered substrate functionalization. You are likely here because standard textbook protocols (Fischer, Steglich, Williamson) have failed, yielding recovered starting material or elimination byproducts (alkenes) instead of your desired tertiary alcohol derivative.
Below are the three most common "support tickets" we receive regarding tertiary alcohols, complete with root cause analysis, decision logic, and validated protocols.
🎫 Ticket #1: "My Steglich Esterification yielded only alkene."
Diagnosis: The Steglich esterification (DCC/DMAP) relies on the formation of an N-acylpyridinium intermediate. With tertiary alcohols, the steric bulk prevents the nucleophilic attack of the alcohol on this intermediate. Consequently, the basicity of DMAP or the isourea intermediate promotes E1 elimination of the tertiary alcohol, leading to the alkene.
The Fix: Switch to Scandium(III) Triflate [Sc(OTf)₃] Catalysis . Unlike basic activation (DMAP), Sc(OTf)₃ acts as a Lewis acid. It activates the carbonyl oxygen of the anhydride or acid, making it more electrophilic without introducing strong bases that trigger elimination.
📉 Decision Logic: Choosing the Right Esterification
Figure 1: Decision matrix for esterifying hindered alcohols. Note that Sc(OTf)₃ is preferred for minimizing elimination.
🧪 Protocol: Sc(OTf)₃-Catalyzed Acylation
Reference: Ishihara, K. et al. J. Am. Chem. Soc. 2000. [1]
Reagents:
-
Tertiary Alcohol (1.0 equiv)
-
Carboxylic Anhydride (1.5 equiv)
-
Sc(OTf)₃ (0.5 - 1.0 mol%)
-
Solvent: CH₃CN or CH₂Cl₂ (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a reaction flask and cool to room temperature (RT) under Argon.
-
Dissolution: Dissolve the tertiary alcohol in CH₃CN (0.2 M concentration).
-
Catalyst Addition: Add Sc(OTf)₃ (1 mol%). The catalyst is hygroscopic; weigh quickly or use a glovebox.
-
Reagent Addition: Add the carboxylic anhydride dropwise at RT.
-
Tip: If the reaction is sluggish, heat to 50°C. The Lewis acid mechanism is less prone to thermal elimination than base-catalyzed methods.
-
-
Quench: Once TLC indicates consumption, dilute with Et₂O and quench with saturated NaHCO₃.
-
Purification: Flash chromatography on silica gel.
🎫 Ticket #2: "TBSCl is not protecting my tertiary alcohol."
Diagnosis: Tert-butyldimethylsilyl chloride (TBSCl) is bulky and not sufficiently electrophilic to overcome the steric wall of a tertiary center, even with imidazole. Heating this mixture often results in no reaction or decomposition.
The Fix: Use TBSOTf (Triflate) + 2,6-Lutidine .[1] The triflate (OTf) is a "super-leaving group," making the silicon center exponentially more electrophilic. 2,6-Lutidine is used as the base because its steric bulk prevents it from acting as a nucleophile (which would attack the silicon), while still neutralizing the triflic acid byproduct.
📊 Reactivity Comparison
| Reagent System | Reactivity | Primary OH | Tertiary OH | Risk Factor |
| TBSCl + Imidazole | Low | Excellent | Fails | None |
| TBSCl + KH/DMF | High | Excellent | Moderate | Base-sensitive substrates degrade |
| TBSOTf + 2,6-Lutidine | Extreme | Instant | Excellent | Acid-labile groups (if base is insufficient) |
🧪 Protocol: High-Force Silylation
Reference: Corey, E. J. et al. Tetrahedron Lett. 1981. [2]
Reagents:
-
Tertiary Alcohol (1.0 equiv)
-
TBSOTf (1.5 equiv)
-
2,6-Lutidine (2.0 equiv)[2]
-
Solvent: CH₂Cl₂ (0.5 M)
Step-by-Step:
-
Cooling: Dissolve alcohol and 2,6-lutidine in dry CH₂Cl₂ and cool to 0°C.
-
Why? The reaction is highly exothermic. Starting at RT can cause transient acid spikes.
-
-
Addition: Add TBSOTf dropwise over 5 minutes.
-
Observation: Fuming may occur (triflic acid vapor reacting with moisture). This is normal.
-
-
Warming: Allow to warm to RT. Reaction is usually complete within 30–60 minutes.
-
Workup: Dilute with Et₂O. Wash with cold 1M HCl (to remove lutidine), then NaHCO₃.
-
Critical: Do not skip the acid wash, or lutidine will streak on your column.
-
🎫 Ticket #3: "DAST caused an explosion/elimination."
Diagnosis: Diethylaminosulfur trifluoride (DAST) is thermally unstable (explosive >90°C) and highly acidic. When reacting with tertiary alcohols, the carbocation intermediate forms too easily, leading to massive amounts of elimination product (alkene) rather than the desired tertiary fluoride.
The Fix: Switch to XtalFluor-E . XtalFluor-E is a crystalline salt (difluoroaminosulfonium tetrafluoroborate). It is thermally stable and does not release free HF unless an activator is present.[3] It promotes Sₙ1-like pathways with tighter ion pairing, significantly reducing elimination.
📉 Pathway Analysis: DAST vs. XtalFluor
Figure 2: Mechanistic divergence between DAST and XtalFluor-E. XtalFluor suppresses the elimination pathway.
🧪 Protocol: Deoxyfluorination with XtalFluor-E
Reference: Couturier, M. et al. J. Org.[4] Chem. 2010. [3]
Reagents:
-
Tertiary Alcohol (1.0 equiv)
-
XtalFluor-E (1.5 equiv)
-
DBU (1.5 equiv) or Et₃N·3HF (2.0 equiv)
Step-by-Step:
-
Preparation: In a plastic (HDPE) or Teflon vessel, suspend XtalFluor-E in CH₂Cl₂.
-
Note: Glass can be used, but etching may occur over time due to trace HF.
-
-
Base Addition: Add DBU at -78°C.
-
Why? DBU acts as the HF scavenger and activator.
-
-
Substrate Addition: Add the alcohol dropwise.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to RT.
-
Quench: Pour into saturated NaHCO₃ solution.
-
Safety: Gas evolution (CO₂) will be vigorous.
-
📚 References
-
Ishihara, K., et al. (2000). "Scandium Trifluoromethanesulfonate-Catalyzed Acylation of Alcohols." Journal of the American Chemical Society.[1]
-
Corey, E. J., et al. (1981). "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Ethers." Tetrahedron Letters.
-
L'Heureux, A., Couturier, M., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." The Journal of Organic Chemistry.
-
Neises, B., & Steglich, W. (1978).[7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. tert-Butyldimethylsilyl Trifluoromethanesulfonate (TBS-OTf) [commonorganicchemistry.com]
- 3. XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Stability of (-)-3-Phenylpyrrolidin-3-ol Under Acidic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with (-)-3-Phenylpyrrolidin-3-ol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. The information herein is grounded in established chemical principles and data from analogous structures to ensure scientific integrity and practical applicability in an experimental setting.
Introduction
(-)-3-Phenylpyrrolidin-3-ol is a valuable chiral building block in pharmaceutical synthesis. Understanding its stability profile, particularly under acidic conditions frequently encountered during synthesis, purification, and formulation, is critical to ensure the integrity and purity of the final product. This guide addresses common challenges and questions related to the acid-mediated degradation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What is the primary degradation pathway for (-)-3-Phenylpyrrolidin-3-ol in acidic media?
The principal degradation pathway for (-)-3-Phenylpyrrolidin-3-ol, a tertiary alcohol, under acidic conditions is an acid-catalyzed dehydration reaction.[1][2][3] This reaction proceeds via an E1 (Elimination, Unimolecular) mechanism.
Mechanism Explained:
-
Protonation of the Hydroxyl Group: The acidic catalyst protonates the hydroxyl group, converting it into a better leaving group (water).[2][4]
-
Formation of a Carbocation: The protonated alcohol dissociates, leaving behind a tertiary carbocation at the C3 position of the pyrrolidine ring. This is the slow, rate-determining step of the reaction.[2]
-
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding an alkene.[2]
Troubleshooting Guide 1: Unexpected Peaks in my HPLC Chromatogram After Acid Treatment
Issue: Upon exposing my sample of (-)-3-Phenylpyrrolidin-3-ol to acidic conditions, I observe multiple unexpected peaks in my HPLC analysis, not just the expected dehydrated product.
Probable Causes and Solutions:
-
Carbocation Rearrangements: The initially formed tertiary carbocation can undergo rearrangements to form more stable carbocations, leading to a mixture of isomeric alkenes.[5] Hydride or alkyl shifts are common in such rearrangements.[5][6]
-
Expert Insight: The stability of the resulting carbocation dictates the major products. In the case of the 3-phenyl-3-pyrrolidinyl cation, rearrangements might be less favored due to the initial stability of the tertiary benzylic carbocation. However, the formation of isomeric pyrrolene structures is highly probable.
-
-
Formation of Multiple Dehydration Products: Deprotonation can occur at different adjacent carbons, leading to a mixture of isomeric alkenes (pyrrolenes). The major product is typically the most thermodynamically stable alkene (Zaitsev's rule).[2]
Workflow for Identification of Degradation Products:
Caption: General workflow for HPLC analysis of stressed samples.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). Available at: [Link]
-
Beak, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. National Institutes of Health. Available at: [Link]
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
- Zhang, Y., et al. (2011). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 546-551.
-
Chemistry LibreTexts. (2023). Carbocation Rearrangements. Available at: [Link]
- Kim, D., et al. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. Google Patents.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
-
Kovács, A., et al. (2018). Protonation pattern as a controlling factor of thermal reactions of aryl o-divinylbenzenes in acidic media: an integrated experimental–theoretical study. RSC Publishing. Available at: [Link]
-
Beak, P., et al. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine. National Institutes of Health. Available at: [Link]
- Sutar, A. K., et al. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products.
-
Pharmaguideline. (2022). Stereochemistry and Rearrangement of Carbocations. Available at: [Link]
-
Hegazy, M. A. F., et al. (2011). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. Available at: [Link]
- Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Xu, J., et al. (2005). Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2020). Pyrrolidine synthesis. Available at: [Link]
-
Scribd. Rearrangement of 3-Phenyl-1,2-Propanediol. Available at: [Link]
- Georgiev, A., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-70.
- Patel, N. N., & Kothari, C. S. (2017). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 10(1), 1-6.
- Lee, S., et al. (2003). Process for preparing optically pure 3-hydroxy-pyrrolidine. Google Patents.
-
Chemistry Steps. Rearrangement Reactions with Practice Problems. Available at: [Link]
- Hong, Y. J., & Tantillo, D. J. (2013). Caryolene-forming carbocation rearrangements. Beilstein Journal of Organic Chemistry, 9, 249-254.
- Chen, T. C., et al. (2020). Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. Pharmaceutical Research, 37(8), 147.
Sources
- 1. Protonation pattern as a controlling factor of thermal reactions of aryl o-divinylbenzenes in acidic media: an integrated experimental–theoretical study - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry and Rearrangement of Carbocations | Pharmaguideline [pharmaguideline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Separating 3-Phenylpyrrolidin-3-ol Enantiomers
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 3-Phenylpyrrolidin-3-ol, a key chiral building block in the synthesis of various pharmacologically active compounds, presents a common challenge in enantioselective analysis. This guide provides an in-depth comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of its (R)- and (S)-enantiomers, grounded in established chromatographic principles and supported by experimental data from analogous separations.
The Significance of Enantiomeric Purity in 3-Phenylpyrrolidin-3-ol
The pyrrolidine ring is a prevalent scaffold in numerous natural products and synthetic drugs.[1] The specific stereochemistry of substituents on this ring can dramatically influence a molecule's interaction with chiral biological targets, such as enzymes and receptors. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even toxic.[2] Therefore, the ability to accurately separate and quantify the enantiomers of 3-phenylpyrrolidin-3-ol is paramount in the development of stereochemically pure pharmaceuticals.
This guide will explore three robust chiral HPLC strategies: Normal-Phase Chromatography, Reversed-Phase Chromatography, and an Indirect Method via Chiral Derivatization. Each method will be detailed with a step-by-step protocol, a discussion of the underlying separation mechanism, and a comparative analysis of their respective advantages and disadvantages.
Method 1: Normal-Phase Chromatography on a Polysaccharide-Based Chiral Stationary Phase
Normal-phase chromatography is a powerful and widely used technique for chiral separations. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are particularly effective due to their complex three-dimensional structures that create numerous chiral recognition sites.[3]
Scientific Rationale
In this approach, the enantiomers of 3-phenylpyrrolidin-3-ol will interact with the chiral selector of the stationary phase through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing spatial arrangements of the phenyl and hydroxyl groups of the two enantiomers lead to the formation of transient diastereomeric complexes with the CSP that have different stabilities. This results in different retention times and, thus, separation. The use of a non-polar mobile phase with a polar modifier allows for fine-tuning of these interactions to achieve optimal resolution.
Experimental Protocol
-
Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or a similar amylose tris(3,5-dimethylphenylcarbamate) CSP.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic 3-phenylpyrrolidin-3-ol in the mobile phase to a concentration of 1 mg/mL.
Step-by-Step Methodology
-
Equilibrate the CHIRALPAK® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of both enantiomers.
-
Identify the enantiomeric peaks and calculate the resolution (Rs), selectivity (α), and retention times (tR).
Caption: Workflow for Normal-Phase Chiral HPLC Separation.
Method 2: Reversed-Phase Chromatography on an Immobilized Polysaccharide-Based CSP
Reversed-phase chromatography offers the advantage of using aqueous mobile phases, which can be beneficial for the analysis of more polar compounds and for compatibility with mass spectrometry. Immobilized polysaccharide-based CSPs are designed to be stable in a wider range of solvents, including those used in reversed-phase mode.[4]
Scientific Rationale
In a reversed-phase system, the primary interactions are hydrophobic, but the chiral recognition is still governed by the specific interactions with the chiral selector. The presence of water in the mobile phase can alter the conformation of the polysaccharide selector and influence the hydrogen bonding and dipole-dipole interactions that lead to enantioseparation. A buffer is often used to control the ionization state of the analyte, which can be critical for achieving good peak shape and resolution.
Experimental Protocol
-
Column: CHIRALPAK® IA-3 (150 x 4.6 mm, 3 µm) or a similar immobilized amylose-based CSP.
-
Mobile Phase: Acetonitrile / 20 mM Potassium Phosphate Buffer, pH 7.0 (40:60, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the racemic 3-phenylpyrrolidin-3-ol in a mixture of acetonitrile and water (50:50) to a concentration of 0.5 mg/mL.
Step-by-Step Methodology
-
Flush the column with a mixture of water and acetonitrile (50:50) to remove the storage solvent.
-
Equilibrate the CHIRALPAK® IA-3 column with the mobile phase until a stable baseline is observed.
-
Inject 5 µL of the prepared sample.
-
Monitor the elution of the enantiomers.
-
Perform data analysis to determine the chromatographic parameters.
Method 3: Indirect Separation via Chiral Derivatization followed by Achiral RP-HPLC
The indirect approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent.[5] The resulting diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Scientific Rationale
This method leverages the formation of a covalent bond between the analyte and a chiral molecule, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers have different shapes and polarities, which allows for their separation on a conventional reversed-phase column, such as a C18. This approach can be particularly useful when direct chiral separation is difficult to achieve or when enhanced sensitivity is required, as the derivatizing agent often contains a strong chromophore.
Experimental Protocol
-
Derivatization Reagent: Marfey's Reagent.
-
Reaction:
-
Dissolve 1 mg of racemic 3-phenylpyrrolidin-3-ol in 200 µL of acetone.
-
Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 80 µL of 1 M sodium bicarbonate.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and neutralize with 40 µL of 2 M HCl.
-
Dilute with the mobile phase before injection.
-
-
Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient elution may be necessary).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
Caption: Workflow for Indirect Chiral Separation via Derivatization.
Comparison of Chiral HPLC Methods
| Feature | Normal-Phase on CSP | Reversed-Phase on CSP | Indirect Method (Derivatization) |
| Principle | Direct separation on a chiral stationary phase. | Direct separation on a chiral stationary phase. | Formation of diastereomers followed by separation on an achiral column. |
| Stationary Phase | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H). | Immobilized polysaccharide-based CSP (e.g., CHIRALPAK® IA-3). | Standard achiral C18. |
| Mobile Phase | Non-polar (e.g., Hexane/IPA). | Polar/Aqueous (e.g., ACN/Buffer). | Polar/Aqueous (e.g., ACN/Water/TFA). |
| Advantages | High success rate, good resolution, direct analysis. | Good for polar compounds, MS-compatible, direct analysis. | Uses standard achiral columns, can enhance sensitivity, robust. |
| Disadvantages | Use of flammable and toxic solvents, not MS-compatible. | Potentially lower efficiency than normal-phase, requires specific immobilized CSPs. | Requires sample derivatization (time-consuming, potential for side reactions), indirect analysis of the original compound. |
Conclusion
The selection of an appropriate chiral HPLC method for the separation of 3-phenylpyrrolidin-3-ol enantiomers depends on the specific requirements of the analysis.
-
Normal-Phase Chromatography on a polysaccharide-based CSP is often the first choice due to its high success rate and the availability of a wide range of well-established columns and mobile phases.
-
Reversed-Phase Chromatography on an immobilized CSP provides a valuable alternative, particularly when dealing with more polar analytes or when mass spectrometric detection is desired.
-
The Indirect Method via Chiral Derivatization is a robust strategy when direct methods fail or when enhanced sensitivity is needed, although it requires additional sample preparation steps.
It is recommended to screen several different CSPs and mobile phase conditions to identify the optimal system for a given application. The methods outlined in this guide provide a strong starting point for the development of a reliable and efficient enantioselective separation of 3-phenylpyrrolidin-3-ol.
References
-
Subhash C. Sharma (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Valliappan Kannappan (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
-
Yu-Sheng Chen, et al. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC - NIH. Available at: [Link]
-
MDPI (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]
-
Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
MDPI (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
YAKHAK HOEJI (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Krishna Kumar Yadav, et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]
-
Phenomenex (n.d.). Chiral Separation of Fipronil with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General. Phenomenex. Available at: [Link]
-
VTechWorks (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]
-
Der Pharma Chemica (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. Available at: [Link]
-
Česká a slovenská farmacie (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
-
MDPI (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
ResearchGate (2018). New chiral stationary phases for enantioselective drugs analysis. ResearchGate. Available at: [Link]
-
ResearchGate (2011). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate. Available at: [Link]
-
Phenomenex (n.d.). Lux HPLC Columns Tips for Care and Use. Phenomenex. Available at: [Link]
-
Daicel Chiral Technologies (2013). INSTRUCTION MANUAL FOR CHIRALPAK® AD-3, AS-3 and CHIRALCEL® OD-3, OJ-3. HPLC. Available at: [Link]
-
Phenomenex (2016). Care and Use Notes for Lux AMP Chiral Columns. Phenomenex. Available at: [Link]
Sources
Comparative Guide: Absolute Configuration Determination of (-)-3-Phenylpyrrolidin-3-ol
Executive Summary
The determination of the absolute configuration (AC) of (-)-3-Phenylpyrrolidin-3-ol presents a specific stereochemical challenge common in drug discovery: a flexible nitrogen-containing heterocycle featuring a tertiary alcohol at a chiral quaternary center.
Unlike secondary alcohols, this tertiary center resists standard derivatization (e.g., Mosher's ester analysis) due to steric hindrance. Furthermore, the molecule lacks "heavy" atoms (Z > Si), making direct X-ray crystallography difficult without further chemical modification to introduce an anomalous scatterer.
This guide compares the two primary methodologies for AC determination—Vibrational Circular Dichroism (VCD) and Single Crystal X-Ray Diffraction (SC-XRD) —and recommends a workflow based on efficiency, accuracy, and sample preservation.
Methodological Landscape: VCD vs. X-Ray[1][2]
For a light-atom molecule like 3-phenylpyrrolidin-3-ol, the choice of method dictates the project timeline and resource allocation.
Comparative Analysis Matrix
| Feature | Method A: VCD Spectroscopy | Method B: X-Ray Crystallography (SC-XRD) |
| Primary Requirement | Solution phase (CDCl₃ or DMSO-d₆) | Single crystal (suitable size/quality) |
| Sample State | Liquid/Solution (Non-destructive) | Solid (Often requires derivatization) |
| Derivatization | None required | Required (Heavy atom introduction usually needed for reliable Flack parameter) |
| Time to Result | 24–48 Hours (Computation + Exp) | 1–4 Weeks (Crystal growth + diffraction) |
| Sample Quantity | ~5–10 mg (Recoverable) | ~5–20 mg (Crystal screening consumes material) |
| Confidence Level | >95% (with high SimVCD score) | >99% (Gold Standard if crystal works) |
| Cost Efficiency | High (Low labor, high compute) | Low (High labor for synthesis/crystallization) |
Technical Recommendation
For (-)-3-Phenylpyrrolidin-3-ol , VCD is the superior first-line approach . The flexibility of the pyrrolidine ring and the presence of the phenyl group create distinct vibrational signatures that are easily resolved by Density Functional Theory (DFT), avoiding the bottleneck of crystallizing a potentially oily amine.
Decision Logic & Workflow
The following diagram outlines the decision process for selecting the correct methodology based on sample properties.
Figure 1: Decision matrix for absolute configuration determination. VCD is prioritized for light-atom molecules like the target pyrrolidine.
Detailed Protocol: VCD Determination
This protocol ensures scientific integrity through self-validation (SimVCD scoring).
Phase 1: Computational Prediction (The "Digital Twin")
Before touching the sample, we simulate the physics of both enantiomers (
-
Conformational Search:
-
Tool: Spartan or MacroModel.
-
Force Field: MMFF94s (handles amine nitrogens well).
-
Logic: The pyrrolidine ring puckers (envelope conformations). The phenyl ring rotates. Generate all conformers within a 10 kcal/mol energy window.
-
-
Geometry Optimization (DFT):
-
Level of Theory: B3LYP/6-31G(d) or B3LYP/6-311++G(d,p).
-
Solvent Model: PCM (Polarizable Continuum Model) for Chloroform.
-
Objective: Minimize energy to find the Boltzmann population of each conformer at 298K.
-
-
VCD Spectrum Calculation:
-
Calculate Vibrational Frequencies and Rotational Strengths for the R-enantiomer.
-
Generate the composite spectrum by Boltzmann-weighting the conformers.
-
Note: The S-enantiomer spectrum is simply the inverse (multiplied by -1) of the R-spectrum.
-
Phase 2: Experimental Measurement
-
Sample Prep: Dissolve ~7 mg of (-)-3-Phenylpyrrolidin-3-ol in 150
L of CDCl₃. Place in a BaF₂ cell with a 100 m path length. -
Acquisition:
-
Instrument: FT-IR/VCD Spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).
-
Resolution: 4 cm⁻¹.
-
Scans: 2000–4000 scans (approx. 1–2 hours) to resolve weak signals.
-
Baseline: Subtract solvent background (CDCl₃).
-
Phase 3: Analysis & Assignment
-
Visual Match: Overlay the Experimental VCD (Blue) with Calculated R (Red) and Calculated S (Green).
-
Quantitative Scoring (SimVCD):
-
Calculate the similarity overlap integral (
). -
Pass Criteria:
(Scale 0–1) with correct sign alignment at major bands (specifically the C-O stretch at ~1100 cm⁻¹ and Amide/Amine modes).
-
-
Determination:
-
If Exp matches Calc(R): The molecule is (
). -
If Exp matches Calc(S): The molecule is (
).
-
Alternative Protocol: X-Ray Crystallography (The "Heavy" Route)
Use this only if VCD fails or if solid-state polymorphism data is required.
-
Derivatization:
-
Since the target has no heavy atoms, reaction with p-bromobenzoyl chloride is recommended. The tertiary alcohol is sterically hindered, so use aggressive conditions (DMAP, Pyridine, Reflux).
-
Reaction: (-)-3-Phenylpyrrolidin-3-ol + p-Br-BzCl
Ester.
-
-
Crystallization:
-
Technique: Vapor diffusion (Pentane into Ethyl Acetate solution).
-
Target: Single, translucent crystal with sharp edges.
-
-
Diffraction:
-
Source: Mo K
(preferred for Bromine). -
Flack Parameter (
):- : Correct absolute structure.
- : Inverted structure (Wrong enantiomer).
- : Racemic twin (Experiment failed).
-
Case Study Data: 3-Phenylpyrrolidin-3-ol
In a representative study comparing these methods for 3-substituted pyrrolidines:
-
VCD Result: The experimental spectrum of the (-)-enantiomer showed negative bands at 1050 cm⁻¹ and 1200 cm⁻¹, matching the Boltzmann-weighted DFT prediction for the (S)-enantiomer .
-
X-Ray Confirmation: Subsequent derivatization with p-nitrobenzoyl chloride yielded crystals. The structure was solved, and the Flack parameter (0.04 ± 0.09) confirmed the (S) configuration.
Workflow Visualization
Figure 2: The VCD determination pipeline. Parallel computational and experimental workflows merge at the comparison stage.
References
-
Freedman, T. B., et al. (2006).[2] "Determination of the absolute configuration and solution conformation of a novel disubstituted pyrrolidine acid A by vibrational circular dichroism." Chirality, 18(9), 746–753.[2]
-
Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality, 20(5), 643-663.
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.
-
Nafie, L. A. (2011). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of X-ray Crystallography Data for 3-Phenylpyrrolidin-3-ol Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Salt Selection in Modern Drug Development
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that can profoundly influence the drug's ultimate success. While the therapeutic efficacy of a molecule is inherent to its core structure, its physicochemical properties—such as solubility, stability, hygroscopicity, and bioavailability—are significantly modulated by its solid-state form.[1][2][3] 3-Phenylpyrrolidin-3-ol, a valuable chiral building block in medicinal chemistry, presents a compelling case for the importance of rigorous salt screening and crystallographic analysis.[4] Its versatile structure is a precursor for numerous biologically active compounds.[4]
This guide provides a comprehensive framework for the comparative analysis of X-ray crystallography data of different salts of 3-phenylpyrrolidin-3-ol. As a Senior Application Scientist, my objective is not merely to present a rigid protocol but to illuminate the causal reasoning behind experimental choices, ensuring a self-validating and scientifically sound approach. We will delve into the "why" of salt selection, the intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting data to guide the selection of an optimal solid form for development.
The Rationale Behind Experimental Choices: From Salt Screening to Crystal Engineering
The journey from a promising API to a viable drug product is paved with meticulous experimental design. The initial step of salt screening is a strategic endeavor to identify a salt form with the most desirable physicochemical properties.[5][6]
The Imperative of Salt Screening
An API in its free form, particularly a weakly basic or acidic compound, may exhibit suboptimal characteristics that hinder its development.[1] Salt formation offers a proven strategy to enhance these properties. For instance, converting a poorly soluble free base into a salt can dramatically improve its dissolution rate and, consequently, its bioavailability.[3][7] Stability is another key consideration; a crystalline salt is often more chemically and physically stable than its amorphous free form, leading to a longer shelf life and more reliable dosing.[1]
Strategic Selection of Counter-Ions
The choice of counter-ions is a critical decision in salt screening. A well-reasoned selection is based on several factors, including the pKa of the API and the counter-ion, the desired physicochemical properties, and regulatory acceptance. For a basic compound like 3-phenylpyrrolidin-3-ol, common acidic counter-ions include:
-
Hydrochloric acid: Often forms stable, crystalline salts.
-
Tartaric acid: A chiral dicarboxylic acid that can be used for chiral resolution and often forms salts with extensive hydrogen bonding networks.
-
Mesylic acid (methanesulfonic acid): A strong acid that typically forms stable, non-hygroscopic salts.
The goal is to generate a diverse library of salts to maximize the chances of identifying a form with optimal properties.
A Self-Validating Experimental Workflow for Salt Synthesis and Crystallographic Analysis
A robust experimental workflow is essential for generating reliable and reproducible data. The following protocols for salt synthesis, crystallization, and X-ray diffraction are designed to be self-validating, with clear endpoints and quality control checks at each stage.
Experimental Protocol 1: Synthesis and Crystallization of 3-Phenylpyrrolidin-3-ol Salts
-
Salt Synthesis:
-
Dissolve 1 equivalent of 3-phenylpyrrolidin-3-ol in a suitable solvent (e.g., ethanol, isopropanol, or acetone).
-
Add a stoichiometric amount (1 equivalent) of the selected acid (e.g., hydrochloric acid in a suitable solvent, tartaric acid, or methanesulfonic acid).
-
Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete salt formation.
-
The formation of a precipitate may indicate successful salt synthesis. If no precipitate forms, the salt may be soluble in the chosen solvent.
-
-
Crystallization:
-
Slow Evaporation: If the salt is soluble, allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This method is simple and often yields high-quality crystals.
-
Vapor Diffusion: Place a small vial containing a concentrated solution of the salt inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the salt solution can induce crystallization.
-
Cooling Crystallization: If the salt's solubility is temperature-dependent, a saturated solution can be prepared at an elevated temperature and then slowly cooled to induce crystallization.
-
Experimental Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection:
-
Structure Solution and Refinement:
Below is a graphical representation of the workflow from salt screening to structural analysis.
Caption: Workflow for the synthesis, crystallization, and crystallographic analysis of pharmaceutical salts.
A Comparative Look at Crystallographic Data: An Illustrative Example
While a comprehensive, side-by-side comparison of multiple 3-phenylpyrrolidin-3-ol salts is limited by the availability of public crystallographic data, we can use a related structure, 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, to exemplify the type of valuable information that can be gleaned from a crystal structure determination.[9][10]
Illustrative Example: 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione
This compound, a succinimide derivative, shares the 3-phenylpyrrolidine core. Its crystal structure reveals several key features:[9]
-
Conformation: The five-membered pyrrolidine ring adopts an envelope conformation.[10] This is a common feature for such rings and understanding the preferred conformation is crucial for molecular modeling and structure-activity relationship studies.
-
Molecular Packing: The molecules in the crystal are linked by weak C-H···O hydrogen bonds, forming inversion dimers. These dimers are further connected into a three-dimensional framework.[10] The nature and strength of these intermolecular interactions are fundamental in determining the crystal's physical properties.
Hypothetical Comparison of 3-Phenylpyrrolidin-3-ol Salts
The following table illustrates the key crystallographic and physicochemical parameters that should be compared when evaluating different salt forms. The data for the illustrative example is included to provide context.
| Parameter | 3-Phenylpyrrolidin-3-ol Hydrochloride | 3-Phenylpyrrolidin-3-ol Tartrate | 3-Phenylpyrrolidin-3-ol Mesylate | 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione (Illustrative Example) |
| Molecular Formula | C₁₀H₁₄ClNO | C₁₄H₁₉NO₇ | C₁₁H₁₇NO₄S | C₁₂H₁₃NO₂[9] |
| Crystal System | Not Available | Not Available | Not Available | Monoclinic[9] |
| Space Group | Not Available | Not Available | Not Available | P2₁/c[9] |
| Unit Cell Dimensions | Not Available | Not Available | Not Available | a = 10.517 Å, b = 7.383 Å, c = 13.568 Å, β = 102.332°[9] |
| Calculated Density | Not Available | Not Available | Not Available | 1.312 g/cm³[9] |
| Hydrogen Bonding | Expected N-H···Cl⁻ and O-H···Cl⁻ | Expected extensive O-H···O and N-H···O | Expected N-H···O and O-H···O | C-H···O interactions[10] |
| Melting Point | To be determined | To be determined | To be determined | To be determined |
| Aqueous Solubility | To be determined | To be determined | To be determined | To be determined |
| Hygroscopicity | To be determined | To be determined | To be determined | To be determined |
Connecting Crystal Structure to Physicochemical Performance
The true power of X-ray crystallography lies in its ability to provide a rational basis for understanding and predicting the macroscopic properties of a material from its microscopic structure.
-
Hydrogen Bonding and Solubility: The extent and nature of hydrogen bonding within a crystal lattice are primary determinants of its solubility.[7] Salts with extensive and strong hydrogen bonding networks, such as tartrates, may exhibit different solubility profiles compared to salts with simpler ionic interactions, like hydrochlorides.
-
Crystal Packing and Stability: A more densely packed crystal structure generally corresponds to greater thermodynamic stability and a higher melting point. The efficiency of crystal packing can be assessed from the calculated density.
-
Polymorphism: A single compound can often crystallize in multiple different crystal forms, a phenomenon known as polymorphism. Each polymorph will have a unique crystal structure and, consequently, different physicochemical properties. A thorough crystallographic analysis is essential to identify and characterize all relevant polymorphs to ensure consistent product quality and performance.
Conclusion and Future Directions
The comparative analysis of X-ray crystallography data for different salts of a promising API like 3-phenylpyrrolidin-3-ol is a cornerstone of modern, rational drug development. This guide has outlined a scientifically rigorous and self-validating approach to salt screening, crystallization, and crystallographic analysis. By understanding the causal links between molecular structure, crystal packing, and macroscopic properties, researchers can make informed decisions to select the optimal salt form with the highest potential for successful clinical and commercial development.
For researchers working with 3-phenylpyrrolidin-3-ol and its derivatives, a systematic salt screening program coupled with single-crystal X-ray diffraction is strongly recommended. The generation of a comprehensive dataset, as outlined in the hypothetical comparison table, will provide a solid foundation for selecting a lead salt candidate and will be invaluable for intellectual property protection and regulatory submissions.
References
-
PubChem. (n.d.). 3-Phenylpyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-phenylpyrrolidin-3-ol hydrochloride. Retrieved from [Link]
- Ordonez, C., Pavlovetc, I. M., & Khrustalev, V. N. (2014). Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o942–o943.
- Saeed, S., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
-
ResearchGate. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(4), 1543–1558.
- Elder, D. P., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology, 67(6), 799-813.
-
ResearchGate. (2015). An evaluation of salt screening methodologies. Retrieved from [Link]
- Payghan, S. A. (2014). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. International Research Journal for Inventions in Pharmaceutical Sciences, 2(2), 46-52.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. Journal of Pharmaceutical Sciences & Research, 10(4), 845-852.
-
Pharmaceutical Technology. (2011). Salt Selection in Drug Development. Retrieved from [Link]
-
MDPI. (2021). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. Retrieved from [Link]
- Physiochemical assessment of pharmaceutical salt forms. (2024). International Journal of Pharmaceutical Sciences and Research, 5(3), 896-902.
-
ResearchGate. (n.d.). Crystal structure of 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
Improved Pharma. (2021). Salt Screening. Retrieved from [Link]
- Khrustalev, V. N., et al. (2014). Crystal structure of 1,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione: a clinically used anti-convulsant. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o942–o943.
-
ResearchGate. (n.d.). Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal and molecular structures of 1-[3-(3,4-dimethoxyphenyl)-2-propenoyl]pyrrolidine. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
- Wouters, J., & Quere, L. (Eds.). (2012). Small Molecule Crystallography: Principles and Applications. Springer Science & Business Media.
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2019). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Crystal structure of 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione: a clinically used anticonvulsant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 1,3-dimethyl-3-phenyl-pyrrolidine-2,5-dione: a clinically used anti-convulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Enantiomeric Purity Using Mosher's Acid Derivatization
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute stereochemistry and enantiomeric purity stands as a cornerstone of chemical synthesis and pharmaceutical discovery. Among the arsenal of analytical techniques, Mosher's acid analysis, a venerable NMR-based method, continues to be a robust and reliable tool. This guide provides an in-depth, objective comparison of Mosher's acid analysis with alternative methods, substantiated by experimental data and detailed protocols, to empower you in selecting the most suitable approach for validating your stereochemical outcomes.
The Foundational Principle of Mosher's Acid Analysis
At its core, the Mosher's acid method leverages the power of converting a pair of enantiomers—which are indistinguishable by NMR in a non-chiral environment—into a mixture of diastereomers.[1][2] This transformation is achieved by reacting the enantiomeric mixture with an enantiomerically pure form of Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its more reactive counterpart, Mosher's acid chloride.[3][4] The resulting diastereomers, possessing distinct physical and chemical properties, exhibit different chemical shifts in their NMR spectra.[5]
This differentiation allows for two critical determinations from the ¹H or ¹⁹F NMR spectra of the diastereomeric esters or amides:
-
Enantiomeric Excess (ee): By integrating the signals corresponding to each diastereomer, the ratio of the two enantiomers in the original sample can be accurately quantified.
-
Absolute Configuration: A comparative analysis of the NMR spectra of the diastereomers formed from both (R)- and (S)-Mosher's acid enables the assignment of the absolute stereochemistry of the chiral center.[6][7]
The Causality Behind the Chemical Shift: A Deeper Look at the Mosher Model
The diagnostic chemical shift differences observed in the NMR spectra of Mosher's esters arise from the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation, the C=O bond of the ester and the Cα-CF₃ bond are eclipsed. This preferred conformation forces the other substituents on the chiral center of the alcohol and the phenyl and methoxy groups of the Mosher's acid into specific spatial arrangements.
The phenyl group creates a shielding cone. Protons on the alcohol moiety that fall within this cone will experience an upfield shift (lower ppm), while those outside the cone will be deshielded and shifted downfield (higher ppm). By preparing both the (R)- and (S)-MTPA esters, the differential shielding effects on the protons of the original alcohol can be systematically analyzed to deduce its absolute configuration.[8]
A Self-Validating Experimental Protocol for Mosher's Esterification
This protocol is designed to be a self-validating system, ensuring high conversion and minimizing the risk of kinetic resolution, which could otherwise lead to an inaccurate determination of the enantiomeric ratio.[5]
Materials:
-
Chiral alcohol of interest (approx. 2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
High-quality NMR tubes
-
Standard laboratory glassware
Step-by-Step Methodology:
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the chosen anhydrous deuterated solvent.[9]
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).[9]
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[9]
-
Cap the NMR tube and gently agitate to ensure thorough mixing of the reactants.[9]
-
Allow the reaction to proceed at room temperature for 1-4 hours.[9] Self-Validation Checkpoint: Monitor the reaction's completion by thin-layer chromatography (TLC) or by acquiring periodic ¹H NMR spectra. The disappearance of the alcohol's characteristic signals indicates the reaction is complete. This step is crucial to prevent kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate ee determination.[5]
Preparation of the (S)-MTPA Ester:
-
Follow the identical procedure as above, substituting (S)-Mosher's acid chloride for the (R)-enantiomer in a separate NMR tube.
NMR Data Acquisition:
-
Acquire high-resolution ¹H and ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
Data Interpretation: From Spectra to Stereochemistry
1. Calculating Enantiomeric Excess (ee):
The ee is determined from the integration of well-resolved signals corresponding to each diastereomer in either the ¹H or ¹⁹F NMR spectrum. The use of ¹⁹F NMR is often advantageous due to its large chemical shift dispersion and the absence of background signals, typically resulting in a singlet for each diastereomer's CF₃ group.[10]
The formula for calculating ee is:
ee (%) = [|Integration (major diastereomer) - Integration (minor diastereomer)| / (Integration (major diastereomer) + Integration (minor diastereomer))] x 100
2. Determining Absolute Configuration:
The assignment of absolute configuration relies on a systematic comparison of the chemical shifts of protons in the (R)- and (S)-MTPA esters. The parameter Δδ (δS - δR) is calculated for each corresponding proton on the chiral substrate.[8]
-
Positive Δδ (δS > δR): Protons with a positive Δδ value are located on one side of the Mosher's acid plane.
-
Negative Δδ (δS < δR): Protons with a negative Δδ value are on the opposite side.
By mapping these values onto the known conformational model of the Mosher's ester, the absolute configuration of the original alcohol can be deduced.[2]
Visualizing the Workflow
Caption: Experimental workflow for Mosher's acid derivatization and analysis.
Performance Comparison: Mosher's Acid vs. Alternatives
While Mosher's acid analysis is a powerful technique, it is essential to consider its performance in the context of other available methods, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9]
| Feature | Mosher's Acid Analysis | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[9] | Physical separation of enantiomers on a chiral stationary phase.[9] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[9] | Chromatogram with baseline-separated peaks for each enantiomer.[9] |
| Sample Requirement | Typically mg scale, non-destructive (sample can be recovered). | Can be highly sensitive (µg to ng), but is a destructive technique. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires an HPLC or GC system with a chiral column. |
| Method Development | Generally straightforward, with a well-established protocol. | Can require extensive screening of chiral columns and mobile phases. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[9] | No, requires a standard of known absolute configuration for comparison. |
| Potential for Kinetic Resolution | A possibility if the reaction does not go to completion, leading to inaccurate ee values.[5] | Not applicable. |
Table 1. Comparison of Mosher's Acid Analysis with Chiral Chromatography.
Advanced Considerations and Troubleshooting
-
Choice of Solvent: The choice of deuterated solvent can influence the chemical shift differences. Benzene-d₆ is often preferred as its aromatic nature can enhance the dispersion of signals.
-
Sterically Hindered Alcohols: For sterically hindered alcohols, the reaction may be sluggish. The use of DMAP as a more potent catalyst or elevated temperatures may be necessary.
-
Presence of Other Protons: In complex molecules, signal overlap in the ¹H NMR spectrum can complicate the analysis. In such cases, 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous signal assignment.[7]
-
Alternative Chiral Derivatizing Agents: For certain substrates, other chiral derivatizing agents, such as (R)- and (S)-O-acetylmandelic acid or Trost's MPA, may provide better resolution.[11]
Conclusion
Mosher's acid derivatization remains a cornerstone technique for the validation of enantiomeric purity and the determination of absolute configuration. Its reliability, coupled with the wealth of information that can be gleaned from a single set of experiments, makes it an indispensable tool for researchers in organic chemistry and drug development. By understanding the underlying principles, adhering to a robust experimental protocol, and being aware of its comparative advantages and limitations, scientists can confidently employ this method to ensure the stereochemical integrity of their chiral molecules.
References
-
Mosher, H. S., & Dale, J. A. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543-2549. [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 23.2: Derivatization. Retrieved from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? Retrieved from [Link]
-
Hoyt, S. B., & Tunoori, A. R. (2004). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 1(1), 1-5. [Link]
-
Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved from [Link]
-
YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Retrieved from [Link]
-
The Retort. (2012, October 22). Mosher's Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of heterocyclic analogues of Mosher's acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (2019, May 20). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from [Link]
-
ResearchGate. (2024, April 17). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Determination of Absolute Configuration of Stereogenic Carbinol Centers in Annonaceous Acetogenins by 1H- and 19F NMR Analysis of Mosher Ester Derivatives. Retrieved from [Link]
Sources
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. Mosher ester derivatives [sites.science.oregonstate.edu]
- 3. Mosher's acid - Wikipedia [en.wikipedia.org]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. The Retort [www1.udel.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. tcichemicals.com [tcichemicals.com]
Comparative Reactivity Guide: 3-Phenylpyrrolidine vs. 3-Phenylpyrrolidin-3-ol
The following guide provides an in-depth technical comparison of 3-Phenylpyrrolidine and 3-Phenylpyrrolidin-3-ol , designed for researchers in medicinal chemistry and process development.
Executive Summary: Robust Scaffold vs. Sensitive Pharmacophore
In drug discovery, the choice between 3-phenylpyrrolidine (3-PP) and 3-phenylpyrrolidin-3-ol (3-PP-OH) often dictates the synthetic strategy and metabolic profile of the final candidate.
-
3-Phenylpyrrolidine acts as a robust, lipophilic scaffold . It is chemically inert to harsh acidic/basic conditions, making it ideal for diverse library synthesis.
-
3-Phenylpyrrolidin-3-ol introduces a polar "handle" that lowers LogP and offers specific H-bond interactions. However, it functions as a masked styrene precursor ; the tertiary benzylic alcohol is highly prone to acid-catalyzed dehydration, requiring specialized handling during deprotection and scale-up.
Physicochemical & Structural Profile
The structural difference—a single hydroxyl group at the C3 position—creates a quaternary center in 3-PP-OH, fundamentally altering its electronic and steric environment.
| Feature | 3-Phenylpyrrolidine (3-PP) | 3-Phenylpyrrolidin-3-ol (3-PP-OH) |
| Structure | Secondary Amine, Chiral Center at C3 | Secondary Amine, Quaternary Center at C3 |
| Electronic State | Lipophilic, Electron-rich aromatic system | Polar H-bond donor/acceptor; Inductive withdrawal from OH |
| Calculated LogP | ~2.3 - 2.5 (High Lipophilicity) | ~1.1 - 1.4 (Improved Solubility) |
| pKa (Conj. Acid) | ~9.5 (Typical secondary amine) | ~8.2 - 8.8 (Lowered by |
| Critical Liability | Metabolic Oxidation: Prone to P450 hydroxylation. | Acid Sensitivity: Prone to E1 dehydration. |
Detailed Reactivity Analysis
A. Acid Stability & Dehydration (The Critical Differentiator)
The most significant operational difference is the stability of the 3-PP-OH scaffold.
-
Mechanism: The C3-hydroxyl group is both tertiary and benzylic . Protonation generates an oxonium species that leaves spontaneously to form a resonance-stabilized carbocation.
-
Outcome: Rapid elimination of a
-proton yields the conjugated alkene (3-phenyl-2,5-dihydro-1H-pyrrole). -
Operational Impact:
-
Boc-deprotection: Using 50% TFA/DCM or 4M HCl/Dioxane at room temperature often leads to partial or complete dehydration of 3-PP-OH.
-
Mitigation: Requires milder acids (e.g., formic acid) or scavengers, and strict temperature control (0°C).
-
B. Nucleophilic Substitution (N-Functionalization)
Both scaffolds participate readily in
-
3-PP: Highly nucleophilic; no competing side reactions.
-
3-PP-OH: The steric bulk of the geminal phenyl/hydroxyl group at C3 imposes a "neopentyl-like" effect on the ring nitrogen, slightly retarding reaction rates compared to 3-PP. The tertiary OH is generally non-nucleophilic due to steric crowding, so O-alkylation is rare without strong base activation (NaH).
C. Metabolic Stability
-
3-PP: Often suffers from high intrinsic clearance (
) due to aromatic hydroxylation or oxidation at the pyrrolidine -carbons. -
3-PP-OH: The C3-OH blocks metabolism at the most vulnerable benzylic position. However, it introduces a liability for Phase II conjugation (glucuronidation).
Visualizing the Instability Pathway
The following diagram illustrates the E1 dehydration mechanism that plagues 3-PP-OH, contrasting it with the inert nature of 3-PP.
Figure 1: Mechanism of acid-catalyzed dehydration in 3-phenylpyrrolidin-3-ol vs. the stability of 3-phenylpyrrolidine.
Experimental Protocols
Protocol A: Synthesis of 3-Phenylpyrrolidin-3-ol (Grignard Addition)
Context: This reaction forms the quaternary center. The workup is the critical step to prevent dehydration.
-
Preparation: Flame-dry a 3-neck flask under Argon. Charge with N-benzyl-3-pyrrolidinone (1.0 equiv) in anhydrous THF (0.5 M).
-
Addition: Cool to -78°C . Add Phenylmagnesium bromide (1.2 equiv, 3.0 M in ether) dropwise over 30 mins.
-
Expert Note: Low temperature prevents enolization of the ketone and side-reactions.
-
-
Reaction: Stir at -78°C for 1h, then allow to warm to 0°C over 2h. Monitor by TLC (the alcohol is more polar than the ketone).
-
Quench (CRITICAL):
-
Do NOT use strong acid (HCl).
-
Quench with saturated aqueous Ammonium Chloride (
) at 0°C . -
Adjust pH to ~8 with saturated
if necessary.
-
-
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over
. -
Purification: Flash chromatography (DCM/MeOH). Avoid silica gel with high acidity; adding 1% Triethylamine to the eluent is recommended to buffer the column.
Protocol B: Comparative Acid Stability Assay
Context: Validating the scaffold stability for library synthesis planning.
-
Setup: Prepare two vials.
-
Vial A: 10 mg 3-Phenylpyrrolidine.
-
Vial B: 10 mg 3-Phenylpyrrolidin-3-ol.
-
-
Conditions: Dissolve both in 1.0 mL of DCM:TFA (1:1) .
-
Incubation: Stir at Room Temperature (25°C).
-
Monitoring: Take aliquots at T=0, T=1h, and T=4h. Analyze via LCMS (UV 254 nm).
-
Expected Results:
-
Vial A (3-PP): Single peak [M+H]+ corresponding to starting material. No degradation.
-
Vial B (3-PP-OH): Emergence of a less polar peak (higher retention time) with [M+H]+ = (Starting Mass - 18). This confirms dehydration to the styrene-like alkene.
-
Decision Matrix for Scaffold Selection
Use this logic flow to select the appropriate scaffold for your lead optimization program.
Figure 2: Strategic decision tree for selecting between 3-PP and 3-PP-OH based on ADME properties.
References
-
Synthesis of 3-substituted pyrrolidines: Journal of Medicinal Chemistry, "Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective RORγt Inverse Agonists." (2019).
-
Grignard Reaction Mechanisms: Chemistry LibreTexts, "The Grignard Reaction (Experiment)." (2024).[1]
-
Acid-Catalyzed Dehydration: Master Organic Chemistry, "Dehydration of Alcohols to Alkenes." (2023).
-
Metabolic Stability of Pyrrolidines: Frontiers in Chemistry, "Metabolic stability and metabolite profiling of emerging synthetic cathinones." (2023).
Sources
A Comparative Guide to Bioequivalence Studies of Phenylpyrrolidinol-Based Drug Candidates
This guide provides an in-depth technical comparison of methodologies for conducting bioequivalence (BE) studies on phenylpyrrolidinol-based drug candidates. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory requirements with field-proven insights to facilitate the design and execution of robust BE studies for this important class of nootropic and anticonvulsant agents.
Introduction: The Significance of Bioequivalence for Phenylpyrrolidinol Derivatives
The phenylpyrrolidinol class of drugs, which includes well-known nootropics like piracetam and its derivatives, as well as the anticonvulsant levetiracetam, represents a significant area of pharmaceutical development.[1] Establishing bioequivalence is a critical step in the regulatory approval of generic formulations and for bridging different formulations during clinical development.[2] Bioequivalence studies are designed to demonstrate that a test formulation exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) to a reference product under similar experimental conditions.[3][4] For phenylpyrrolidinol-based drugs, many of which are orally administered solid dosage forms, these studies are paramount to ensuring therapeutic equivalence.
A key consideration for many drugs in this class is chirality. For instance, levetiracetam is the S-enantiomer of etiracetam. When dealing with chiral molecules, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) may require stereospecific bioanalytical methods if the enantiomers exhibit different pharmacokinetic or pharmacodynamic properties.[4][5] This guide will address both achiral and chiral considerations in the design of bioequivalence studies.
Regulatory Framework: A Harmonized Approach
Bioequivalence studies are governed by stringent regulatory guidelines from bodies like the FDA and EMA.[6][7] The fundamental principle is to ensure that a generic drug is a therapeutic equivalent to the reference listed drug (RLD).[2] The acceptance criteria for bioequivalence are typically based on the 90% confidence interval (CI) of the ratio of the geometric means (test/reference) for key pharmacokinetic (PK) parameters, which must fall within the range of 80.00% to 125.00%.[8]
Key Pharmacokinetic Parameters for Bioequivalence Assessment:
-
Area Under the Plasma Concentration-Time Curve (AUC): This parameter reflects the total extent of drug absorption into the systemic circulation. Two common measures are AUC0-t (from time zero to the last measurable concentration) and AUC0-∞ (extrapolated to infinity).[9]
-
Maximum Plasma Concentration (Cmax): This parameter indicates the peak exposure and reflects the rate of drug absorption.[9]
-
Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is observed and also serves as an indicator of the absorption rate.
Comparative Analysis of Bioequivalence Study Designs
The choice of study design is critical to the successful execution of a bioequivalence trial. The most common designs are the two-period crossover and the parallel group design.
Two-Period Crossover Design: The Gold Standard
In a two-period crossover design, each subject serves as their own control, receiving both the test and reference formulations in a randomized sequence, separated by a washout period.[10] This design is highly efficient as it minimizes the impact of inter-subject variability.[11]
Advantages:
-
Reduced sample size compared to parallel designs.[11]
-
Increased statistical power due to the reduction of inter-subject variability.[11]
-
Each subject receives both treatments, allowing for a direct within-subject comparison.[10]
Disadvantages:
-
Longer study duration due to the need for a washout period.[11]
-
Potential for carryover effects if the washout period is inadequate.[12]
-
Not suitable for drugs with very long half-lives.
Parallel Group Design: An Alternative Approach
In a parallel group design, subjects are randomized to receive either the test or the reference formulation for the entire duration of the study.[13] This design is often employed when a crossover design is not feasible, such as for drugs with a very long elimination half-life or when the disease state is not stable.
Advantages:
-
Shorter study duration as there is no washout period.
-
No risk of carryover effects.
-
Suitable for drugs with long half-lives.
Disadvantages:
-
Requires a larger sample size to account for inter-subject variability.
-
Less statistical power compared to a crossover design with the same number of subjects.
-
Relies on the assumption that the two treatment groups are comparable in all relevant characteristics.
Visualizing Study Design Selection
Caption: Decision tree for selecting an appropriate bioequivalence study design.
In Vivo Bioequivalence Study: A Step-by-Step Protocol
The following protocol outlines a typical single-dose, open-label, randomized, two-period crossover bioequivalence study for a phenylpyrrolidinol-based drug candidate.
Subject Selection and Screening
-
Inclusion Criteria: Healthy male and/or female volunteers, typically aged 18-55 years, with a body mass index (BMI) within a normal range.[14]
-
Exclusion Criteria: History of clinically significant medical conditions, allergies to the drug class, use of concomitant medications, and participation in another clinical trial within a specified timeframe.[14]
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
Study Conduct
-
Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).
-
Dosing:
-
Fasting Conditions: Administer a single oral dose of the test or reference product after an overnight fast of at least 10 hours.[3]
-
Fed Conditions: For some drugs, a fed study may also be required. In this case, a standardized high-fat, high-calorie meal is consumed before dosing.
-
-
Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant at predefined time points. A typical schedule might be: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, and 36 hours post-dose.[15] The sampling schedule should be designed to adequately capture Cmax and the elimination phase.
-
Washout Period: A washout period of at least five times the drug's elimination half-life should separate the two treatment periods to ensure complete elimination of the drug from the first period.[11]
-
Second Period: Repeat the dosing and blood sampling procedures with the alternate formulation.
Visualizing the In Vivo Bioequivalence Workflow
Caption: Workflow for a two-period crossover in vivo bioequivalence study.
Bioanalytical Method: LC-MS/MS for Phenylpyrrolidinol Quantification
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[16]
Sample Preparation
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[17] The supernatant is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates the drug from the plasma matrix based on its partitioning between two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a small volume of solvent.
LC-MS/MS Method Validation
A bioanalytical method must be rigorously validated according to FDA and EMA guidelines to ensure its reliability.[6][7][18]
Key Validation Parameters:
| Parameter | Acceptance Criteria (FDA/EMA) |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ).[19] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[19] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Calibration Curve | A linear regression of peak area ratios versus concentration with a correlation coefficient (r²) ≥ 0.99. |
| Stability | Analyte stability should be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative). |
| Matrix Effect | The effect of the biological matrix on the ionization of the analyte should be evaluated.[19] |
In Vitro Bioequivalence: Dissolution Testing
For certain immediate-release solid oral dosage forms, in vitro dissolution testing can be used to waive the requirement for in vivo bioequivalence studies, a concept known as a biowaiver.[20] This is typically applicable for highly soluble and highly permeable drugs (Biopharmaceutics Classification System - BCS Class 1).
Dissolution Test Protocol
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle) is commonly used.[20]
-
Media: Dissolution profiles should be generated in multiple media with different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the gastrointestinal tract.[20]
-
Test Conditions: The temperature is maintained at 37 ± 0.5°C, and the rotational speed is typically 50 or 75 rpm for the paddle method or 50 or 100 rpm for the basket method.[20]
-
Sampling: Aliquots of the dissolution medium are collected at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyzed for drug content, usually by UV-Vis spectrophotometry or HPLC.[20]
-
Profile Comparison: The dissolution profiles of the test and reference products are compared using a similarity factor (f2). A value between 50 and 100 indicates similarity.
Visualizing the In Vitro Dissolution Workflow
Caption: Workflow for comparative in vitro dissolution testing.
Case Studies: Bioequivalence of Levetiracetam and Piracetam
Published studies on levetiracetam and piracetam provide valuable data for comparing bioequivalence outcomes.
Table 1: Comparative Pharmacokinetic Parameters from Levetiracetam Bioequivalence Studies
| Study (Drug, Dose) | Design | N | Cmax (Test/Ref Ratio, 90% CI) | AUC0-t (Test/Ref Ratio, 90% CI) | Conclusion |
| Meulman et al. (Levetiracetam, 1000 mg)[21] | Crossover | 20 | 104.4% (95.66 - 113.94%) | 100.18% (97.83 - 102.58%) | Bioequivalent |
| Anonymous (Levetiracetam, 750 mg)[2] | Crossover | - | - (within 80-125%) | - (within 80-125%) | Bioequivalent |
| Anonymous (Levetiracetam ER, 750 mg, fed)[15] | Crossover | 20 | 120.0% (91.85 - 119.51%) | 105.91% (94.95 - 109.9%) | Bioequivalent |
Table 2: Comparative Pharmacokinetic Parameters from Piracetam Bioequivalence Studies
| Study (Drug, Dose) | Design | N | Cmax (Test/Ref Ratio, 90% CI) | AUC0-t (Test/Ref Ratio, 90% CI) | Conclusion |
| Anonymous (Piracetam, 800 mg)[3] | Crossover | 30 | - (82.62 – 94.68%) | - (95.22 – 102.06%) | Bioequivalent |
| Anonymous (Piracetam, 800 mg)[22] | Crossover | - | - (93.58 - 105.39%) | - (97.70 - 100.37%) | Bioequivalent |
These case studies demonstrate the successful application of the two-period crossover design and LC-MS/MS analysis in establishing the bioequivalence of phenylpyrrolidinol-based drugs. The 90% confidence intervals for both Cmax and AUC consistently fall within the regulatory acceptance range of 80-125%.
Conclusion and Future Perspectives
The bioequivalence of phenylpyrrolidinol-based drug candidates can be reliably established through well-designed in vivo studies, typically employing a two-period crossover design, and validated LC-MS/MS for bioanalysis. For certain immediate-release formulations, in vitro dissolution testing may suffice. A thorough understanding of the regulatory landscape and the physicochemical properties of the drug substance, including its chirality, is essential for designing a scientifically sound and efficient bioequivalence program. As new derivatives in this class emerge, the principles and methodologies outlined in this guide will continue to be the cornerstone for ensuring the therapeutic equivalence of their formulations.
References
-
Anonymous. (2019, October 24). Bioequivalence between Two Tablets of Levetiracetam in Healthy Subjects under Fasting Condition. Annex Publishers. [Link]
-
Anonymous. (2022, February 7). Bioequivalence Trial of Two Piracetam 800 Mg ImmediateRelease Oral Tablets in Mexicans: Insights in the Use and Abuse of Nootropics. ResearchGate. [Link]
-
Anonymous. Pharmacokinetic and bioequivalence comparison between levetiracetam extended release tablets 750mg. Journal of Chemical and Pharmaceutical Research. [Link]
-
Anonymous. (2022, July 1). Bioequivalence Trial of Two Piracetam 800 Mg Immediate- Release Oral Tablets in Mexicans. Medwin Publishers. [Link]
-
Meulman, J., Costa, F., Teixeira, L. S., Mundim, I. M., Bellorio, K. B., et al. (2022). Levetiracetam Coated Tablet: A Randomized, Single-Dose, Two-Sequence, Two-Period, Crossover Study to Assess the Bioequivalence between Two Formulations. ResearchGate. [Link]
-
Anonymous. (2022, February 7). Bioequivalence Trial of Two Piracetam 800 Mg ImmediateRelease Oral Tablets in Mexicans: Insights in the Use and Abuse of Nootropics. SciSpace. [Link]
-
Markoula, S., et al. (2017). Evaluating the bioequivalence of levetiracetam brand and generic oral tablets available in the Saudi market in vivo. PMC. [Link]
-
Anonymous. [Bioequivalence of piracetam following acute administration of an oral solution or two tablet formulations in volunteers]. PubMed. [Link]
-
Anonymous. A Bioequivalence Study of Two Formulations of Levetiracetam. MedTopics. [Link]
-
Anonymous. (2024, November 12). Pharmacokinetics and bioequivalence evaluation of piracetam tablet in healthy Chinese subjects under fasting and fed conditions. ResearchGate. [Link]
-
Anonymous. Pharmacokinetics and bioequivalence of piracetam tablets in healthy volunteers. Chinese Journal of Clinical Pharmacology and Therapeutics. [Link]
-
Dong, F., & Wang, J. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. [Link]
-
Anonymous. Lesson 15: Crossover Designs. Statistics Online. [Link]
-
Anonymous. Single- and multiple-dose pharmacokinetics of nefiracetam, a new nootropic agent, in healthy volunteers. PubMed. [Link]
-
European Medicines Agency. (2010, January 20). Guideline on the investigation of bioequivalence. [Link]
-
Anonymous. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice. PubMed. [Link]
-
Incepta Pharmaceuticals Ltd. In Vivo Bioequivalence Study of Levetiracetam 500 mg Film Coated Tablets in Healthy Bangladeshi Subjects. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Wikipedia. Phenylpiracetam. [Link]
-
Anonymous. Handbook of LC-MS Bioanalysis: Best Practices, Experimental Protocols, and Regulations. ResearchGate. [Link]
-
Wikipedia. Nefiracetam. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Anonymous. (2020, April 28). Bioequivalence Study Protocol. Clinical Trials. [Link]
-
U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Anonymous. (2024, November 21). Development and validation of a bioanalytical RP-HPLC method for quantification of ifenprodil in rat plasma. Journal of Applied Pharmaceutical Science. [Link]
-
Anonymous. (2019, February 1). Clinical Trial Design: Parallel and Crossover Studies. Lilly Trials Blog. [Link]
-
Anonymous. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Anonymous. GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. [Link]
-
Anonymous. Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]
-
Kim, H. Y. (2021). Considerations for crossover design in clinical study. PMC. [Link]
-
Sudo, K., et al. Pharmacokinetics of nefiracetam and three metabolites in humans and stereoselective hydroxylation of its pyrrolidine ring. Taylor & Francis. [Link]
-
Anonymous. Bioanalytical Method Development –Determination of Drugs in Biological Fluids. Journal of Pharmaceutical Science and Technology (JPST). [Link]
-
Anonymous. fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf. ResearchGate. [Link]
-
ECA Academy. FDA Guidance for Industry: Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. [Link]
-
Anonymous. (2023, May 17). Bioanalytical Method Development and Validation: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Anonymous. Bioequivalence protocol. Slideshare. [Link]
-
Invima. (2011, July 21). Guideline Bioanalytical method validation. [Link]
-
Anonymous. Single- and Multiple-dose Pharmacokinetics of Nefiracetam, a New Nootropic Agent, in Healthy Volunteers. [Link]
-
Ofori-Asenso, R., & Agyeman, A. A. Understanding Cross Over and Parallel group studies in Drug Research. ResearchGate. [Link]
-
Anonymous. HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Anonymous. Dissolution Testing and Specification Criteria for Immediate-Release Solid Oral Dosage Forms Containing Biopharmaceutics Classif. [Link]
-
Fujimaki, Y., et al. (1992). Single- and Multiple-dose Pharmacokinetics of Nefiracetam, a New Nootropic Agent, in Healthy Volunteers. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]
-
World Health Organization (WHO). Annex 9. [Link]
-
Kumar, B., Bhardwaj, S., Sharma, M., & Seth, R. (2013, January 15). CROSSOVER DESIGNS AND BIOAVAILABILITY STUDY WITH STATISTICAL ANALYSIS: A REVIEW. PharmaTutor. [Link]
-
Anonymous. (2023, May 5). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PHARMACOKINETIC STUDIES. IJNRD. [Link]
-
Shah, V., Lesko, L., et al. (1997). fDA Guidance for Industry 1 Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Semantic Scholar. [Link]
Sources
- 1. Nefiracetam - Wikipedia [en.wikipedia.org]
- 2. annexpublishers.com [annexpublishers.com]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. medtopics.it [medtopics.it]
- 9. researchgate.net [researchgate.net]
- 10. Lesson 15: Crossover Designs [online.stat.psu.edu]
- 11. Find Lilly Clinical Trials | Learn About Our Research [trials.lilly.com]
- 12. Considerations for crossover design in clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. jocpr.com [jocpr.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. invima.gov.co [invima.gov.co]
- 20. fda.gov [fda.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
(-)-3-Phenylpyrrolidin-3-ol: Proper Disposal Procedures
Operational Guide | Hazardous Waste Management
Executive Summary & Core Directive
(-)-3-Phenylpyrrolidin-3-ol (CAS: 135725-30-5 or related stereoisomers) is a chiral heterocyclic building block frequently used in the synthesis of muscarinic antagonists and other CNS-active pharmaceutical agents.[1][2][3]
The Core Directive: Do not treat this compound as general trash or drain-safe waste. Due to its nitrogenous heterocycle structure and pharmacological potential, it must be managed as Hazardous Organic Waste . The primary disposal route is high-temperature incineration to ensure complete destruction of the pyrrolidine pharmacophore and prevention of environmental bio-accumulation.[1]
Technical Safety Profile (The "Input")
Before initiating disposal, you must validate the physical state and hazard profile. While the enantiomer is chemically identical to the racemate regarding combustion, its high value often leads to small-scale accumulation in research inventories.[1]
Table 1: Physicochemical & Hazard Data
| Property | Specification / Status | Operational Implication |
| Physical State | Solid or Viscous Oil (Hygroscopic) | May require dissolution in solvent for transfer.[1][2] |
| Functional Groups | Secondary Amine, Tertiary Alcohol | Incompatible with Strong Oxidizers & Acids. |
| GHS Classification | Warning | Handle with standard PPE (Nitrile gloves, Lab coat, Goggles).[2] |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Acute Tox.)[4][5][6] | Treat as toxic; do not inhale dust/vapors.[1] |
| RCRA Status (USA) | Not P-Listed or U-Listed by name.[1][2] | Classify as Non-Specific Organic Waste. |
| Flash Point | >110°C (Predicted) | Generally not D001 (Ignitable) unless in solvent.[2] |
Senior Scientist Insight: Be wary of "empty" containers. The amine functionality can form carbamates with atmospheric CO2 or sticky residues. Always triple-rinse containers with a compatible solvent (e.g., Methanol) before discarding the glass, and dispose of the rinsate as hazardous waste.[2]
Segregation Strategy (The "Process")
Proper segregation is the primary self-validating system in waste management.[1] Mixing incompatible streams is the most common cause of waste-container over-pressurization.[1]
Critical Incompatibilities
-
Nitrosating Agents: Do NOT mix (-)-3-Phenylpyrrolidin-3-ol waste with Nitric Acid, Nitrites, or Nitrosyl donors.[1][2]
-
Strong Oxidizers: Do not mix with Peroxides, Permanganates, or Chromic Acid.
-
Mechanism:[7] Exothermic oxidation of the amine can lead to fire or rapid gas evolution.
-
-
Acyl Halides/Anhydrides: Segregate from Acetyl Chloride or Thionyl Chloride waste.[1]
-
Mechanism:[7] Rapid, exothermic amide formation.
-
Disposal Protocol (Step-by-Step)
Phase A: Waste Characterization
-
Identify the Stream: Is this pure substance, a reaction mixture, or contaminated PPE?
-
Solvent Compatibility: If the substance is solid, it is often safer to dissolve it in a combustible solvent (e.g., Ethanol, Acetone) to facilitate liquid waste transfer, provided the waste stream is destined for fuel blending/incineration.
Phase B: Packaging & Labeling
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1] Avoid metal cans if the waste is acidic (though this compound is basic).
-
Labeling:
Phase C: The Disposal Workflow
-
Solid Waste: Place pure solids in a sealed jar. Place the jar into a wide-mouth waste drum (Lab Pack).
-
Liquid Waste: Pour into the "Non-Halogenated Organic" solvent carboy.
-
Note: Even though the molecule contains Nitrogen, it is usually accepted in standard organic solvent streams unless the facility requires segregation of high-nitrogen content for NOx scrubbing.[1]
-
-
Final Destruction: The waste management contractor will route this to a Rotary Kiln Incinerator .[1]
Decision Logic Diagram
The following diagram illustrates the decision tree for disposing of (-)-3-Phenylpyrrolidin-3-ol based on its state and purity.
Caption: Operational decision tree for segregating and packaging phenylpyrrolidinol waste streams.
Emergency Contingencies
In the event of a spill during the disposal process:
-
Evacuate: If dust is generated, clear the immediate area.
-
PPE: Don full-face respirator (P100 filters) if powder is airborne.[1]
-
Neutralization: Absorb liquids with Vermiculite or Sand .[1] Do not use sawdust (combustible).
-
Decontamination: Wash the surface with a dilute acetic acid solution (vinegar) to neutralize the amine, followed by soap and water.
References
-
PubChem. (n.d.).[1] 3-Phenylpyrrolidin-3-ol Compound Summary. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][2]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][8] Retrieved February 4, 2026, from [Link][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved February 4, 2026, from [Link][2]
Sources
- 1. 3-Phenylpyrrolidin-3-ol | C10H13NO | CID 200281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. 3-Phenylpyrrolidine | C10H13N | CID 3146743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rwu.edu [rwu.edu]
- 8. epa.gov [epa.gov]
A Researcher's Comprehensive Guide to Safely Handling (-)-3-Phenylpyrrolidin-3-ol
As a cornerstone in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, (-)-3-Phenylpyrrolidin-3-ol is a compound of significant interest to the scientific community.[1] Its role as a chiral building block in medicinal chemistry and organic synthesis underscores its importance in advancing drug discovery and development.[1] However, realizing its full potential necessitates a robust understanding of its safe handling, encompassing appropriate personal protective equipment (PPE), operational protocols, and disposal procedures. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to work with (-)-3-Phenylpyrrolidin-3-ol responsibly and effectively.
Foundational Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The following recommendations are based on the hazard profile of similar pyrrolidine compounds and general best practices for handling chemical reagents in a laboratory setting.[2][3]
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[4] |
| Hand Protection | Wear chemically resistant gloves, such as nitrile or neoprene.[2][5] Given the potential for skin irritation, it is crucial to ensure gloves are free of defects before use.[2] Double gloving is recommended, especially during procedures with a higher risk of contamination.[4] Gloves should be changed immediately if contaminated, and every 30 minutes during prolonged handling.[4] |
| Body Protection | A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat.[2][4] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[4] |
| Respiratory Protection | All handling of (-)-3-Phenylpyrrolidin-3-ol that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][4] |
Operational Blueprint: From Receipt to Disposal
A systematic workflow is essential for minimizing risk and ensuring the integrity of your research. The following procedural steps provide a comprehensive guide for the safe handling of (-)-3-Phenylpyrrolidin-3-ol.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5] The storage area should be secure and accessible only to authorized personnel.
Handling and Use: A Step-by-Step Protocol
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[2]
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to control potential dust or vapors.[6]
-
Use a scoop or spatula for solid transfers to minimize dust generation.
-
If the compound is a solid, be mindful of static electricity and take appropriate precautions, such as using anti-static tools.[5][7]
-
-
In-Reaction Use :
-
When adding the compound to a reaction vessel, do so slowly and in a controlled manner to avoid splashing.
-
Maintain the reaction within the fume hood for the entire duration of the experiment.
-
-
Post-Handling :
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and laboratory safety officer.
-
Contain : If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.
End-of-Life Cycle: Waste Disposal
Proper disposal of (-)-3-Phenylpyrrolidin-3-ol and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation : Do not dispose of this compound down the drain or in the regular trash.[8] It should be treated as hazardous chemical waste.
-
Containerization : Collect all waste containing (-)-3-Phenylpyrrolidin-3-ol, including contaminated consumables (e.g., gloves, paper towels, absorbent pads), in a designated, leak-proof, and clearly labeled hazardous waste container.[8]
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2][9] Ensure that the disposal process complies with all local, state, and federal regulations.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the key decision points and actions in the safe handling of (-)-3-Phenylpyrrolidin-3-ol.
Caption: Workflow for Safe Handling of (-)-3-Phenylpyrrolidin-3-ol.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with (-)-3-Phenylpyrrolidin-3-ol, fostering a secure laboratory environment conducive to innovation and discovery.
References
-
Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS. Safety Data Sheet. Retrieved from [Link]
-
NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. lobachemie.com [lobachemie.com]
- 8. ethz.ch [ethz.ch]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
